molecular formula C20H27N6O17P3.2NH3 B1150245 DMNPE-caged ATP diammonium salt

DMNPE-caged ATP diammonium salt

Cat. No.: B1150245
M. Wt: 750.44
Attention: For research use only. Not for human or veterinary use.
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Description

DMNPE-caged ATP;  quantum yield is 0.07.

Properties

Molecular Formula

C20H27N6O17P3.2NH3

Molecular Weight

750.44

IUPAC Name

[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane

InChI

InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N

Synonyms

Adenosine 5/'-triphosphate P

Origin of Product

United States

Foundational & Exploratory

Mechanistic & Practical Guide: DMNPE Photolysis Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical mechanism of DMNPE photolysis, a critical tool in spatiotemporal control of bioactive molecules ("uncaging"). Unlike its parent compound (NPE), the 4,5-dimethoxy substitution in DMNPE provides a bathochromic shift, allowing efficient photolysis at 350–365 nm . This shift is pivotal for biological applications, minimizing UV-induced damage to live tissue.

The core of this guide focuses on the aci-nitro intermediate , the rate-limiting transient species that dictates the temporal resolution of your experiments.

Part 1: Molecular Architecture & Photophysical Properties

The DMNPE group functions by sterically blocking a bioactive moiety (e.g., ATP, Glutamate, Calcium chelators) until irradiated.

Why DMNPE? (The "Red-Shift" Advantage)

Standard o-nitrobenzyl (ONB) groups absorb maximally near 260–300 nm. DMNPE introduces electron-donating methoxy groups at the 4 and 5 positions of the benzene ring.

  • Effect: This raises the energy of the HOMO, reducing the HOMO-LUMO gap.

  • Result: The absorption maximum (

    
    ) shifts to ~355 nm with a tail extending to 400 nm.
    
  • Practical Benefit: You can use 365 nm LEDs or UV lasers, which are less phototoxic than the deep UV sources required for unsubstituted ONB cages.

Comparative Photophysics
PropertyNPE (Parent)DMNPE (Optimized)CNB (Carboxy-variant)

(Abs)
~260 nm350–355 nm ~260 nm

(

)
< 100~4,000 – 5,000 < 200
Quantum Yield (

)
0.01 – 0.10.05 – 0.2 0.1 – 0.3
Release Rate (

)
Slow (

)
Fast (

)
Very Fast (

)
Primary Utility Chemical synthesisLive cell biology / Phys Fast kinetics studies

Part 2: The Photolysis Mechanism (The Core)

The uncaging process is a Norrish Type II-like photochemical reaction. It is not a simple bond cleavage but a multi-step rearrangement.

Step-by-Step Mechanistic Cascade
  • Excitation (

    
    ):  Absorption of a UV photon (350–365 nm) promotes the molecule to the excited singlet state.
    
  • Intersystem Crossing (

    
    ):  Rapid crossover to the triplet state occurs.
    
  • 1,5-Hydrogen Abstraction (The Trigger): A radical mechanism initiates where the nitro group oxygen abstracts a hydrogen atom from the benzylic carbon (the ethyl group). This is the defining step of nitrobenzyl photochemistry.

  • Formation of the aci-nitro Intermediate: This H-abstraction creates a transient, often colored (yellow/orange) species known as the aci-nitro tautomer .

    • Critical Note: This species is relatively long-lived (microseconds to milliseconds) and its decay is often the rate-limiting step of the release.

  • Cyclization & Rearrangement: The aci-nitro species undergoes cyclization to an isoxazole/hemiacetal intermediate.

  • Product Release: The hemiacetal collapses, releasing:

    • The free substrate (Bioactive molecule).

    • A nitroso ketone byproduct (4,5-dimethoxy-2-nitrosoacetophenone).

    • A proton (

      
      ).
      
Mechanistic Pathway Visualization

The following diagram illustrates the flow from Ground State to Product Release.

DMNPE_Mechanism cluster_kinetics Kinetic Bottleneck Ground DMNPE-Caged Compound (S0) Excited Excited State (S1 / T1) Ground->Excited  hν (365 nm)   Aci aci-nitro Intermediate (Transient) Excited->Aci  1,5-H Abstraction   Cyclic Cyclic Hemiacetal Aci->Cyclic  Cyclization   Products RELEASED SUBSTRATE + Nitroso Ketone Cyclic->Products  Hydrolysis  

Caption: The DMNPE photolysis cascade. The yellow cluster highlights the aci-nitro decay, which is the rate-determining step and is sensitive to pH.

Part 3: Kinetic Considerations & Senior Scientist Insights

The pH Dependency Trap

The decay of the aci-nitro intermediate is acid-catalyzed.

  • Low pH (< 6.0): The aci-nitro decay is rapid. Uncaging is fast.

  • Physiological pH (7.2–7.4): The decay is slower (

    
    ).
    
  • Implication: If you are studying millisecond-scale ion channel kinetics, DMNPE might be too slow at pH 7.4. You may observe a "rise time" in your signal that reflects the photochemistry, not the biology.

    • Solution: For ultrafast kinetics, consider CNB-caged compounds or MNI-glutamate , which have faster dark reactions.

The Inner Filter Effect

The nitroso ketone byproduct absorbs strongly at ~350 nm (similar to the starting material).

  • Problem: As the reaction progresses, the byproduct accumulates and competes for the UV photons. This is called the Inner Filter Effect.

  • Correction: Do not assume linear uncaging with prolonged irradiation. Use short pulses (flash photolysis) rather than continuous wave (CW) illumination to maintain quantitation.

Byproduct Toxicity

The nitroso ketone byproduct is reactive toward thiols (cysteines).

  • Observation: Unexpected cell toxicity or enzyme inhibition after uncaging.

  • Protocol Fix: Include 1–5 mM Dithiothreitol (DTT) or Glutathione in your buffer to scavenge the nitroso byproduct immediately upon formation.

Part 4: Experimental Protocol: Validation of DMNPE Uncaging

Objective: Verify the release of a caged substrate (e.g., ATP) using HPLC monitoring.

Materials
  • Caged Compound: DMNPE-ATP (1 mM stock in water).

  • Buffer: K-Gluconate or HEPES based (pH 7.2). Avoid phosphate buffers if analyzing phosphate release, as they interfere with mass spec/NMR.

  • Light Source: 365 nm LED (approx. 100 mW/cm²) or Nd:YAG laser (355 nm).

  • Scavenger: 2 mM DTT (to neutralize nitroso byproduct).

Workflow Diagram

Protocol_Workflow Prep 1. Sample Prep (Dark Room, 4°C) Baseline 2. Baseline HPLC (T = 0 min) Prep->Baseline Irradiate 3. Irradiation (365 nm, 10-100 ms pulses) Baseline->Irradiate Quench 4. Quench/Scavenge (Add DTT) Irradiate->Quench Analyze 5. Quantify Release (HPLC / Bio-Assay) Quench->Analyze Analyze->Irradiate Repeat for Time Course

Caption: Step-by-step workflow for validating DMNPE uncaging efficiency.

Detailed Steps
  • Preparation: Dissolve DMNPE-ATP to 100 µM in Buffer + 2 mM DTT. Keep in absolute darkness (wrap tubes in foil).

  • Baseline: Inject 20 µL into HPLC (C18 column) to establish the "Caged" peak retention time.

  • Irradiation:

    • Place sample in a quartz cuvette (glass blocks UV).

    • Irradiate for defined intervals (e.g., 10, 20, 30 seconds with LED; or 1, 5, 10 pulses with Laser).

  • Quantification:

    • Monitor the decrease of the Caged peak.

    • Monitor the increase of the Free ATP peak (retention time matches standard).

    • Monitor the appearance of the Nitroso Ketone peak.

  • Calculation: Plot [Free Substrate] vs. Light Dose. The plateau indicates 100% uncaging.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

  • Corrie, J. E. T., et al. (2005).[1] Dynamic properties of the aci-nitro intermediate in the photolysis of 1-(2-nitrophenyl)ethyl phosphates. Journal of the American Chemical Society. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Kantevari, S., et al. (2010). Synthesis and two-photon photolysis of 6-(2-nitroveratryl)-oxymethyl-7-hydroxycoumarin. ChemBioChem. Link

Sources

Biological Inertness of Caged ATP Prior to Photolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utility of caged ATP (e.g., NPE-ATP, DMNPE-ATP) relies entirely on a binary state transition: it must be biologically invisible ("inert") in the dark and instantly active upon UV irradiation. If the caged compound hydrolyzes spontaneously or binds to ATP-dependent enzymes prior to photolysis, the resulting background noise renders kinetic data uninterpretable.

This guide details the physicochemical mechanisms ensuring this inertness, protocols to validate it, and the known exceptions where "inert" compounds may still interact with specific targets.

Part 1: The Chemical Basis of Inertness

The biological inertness of caged ATP is not accidental; it is a result of precise steric and electrostatic engineering. ATP drives biological systems via the hydrolysis of its terminal phosphate bond. Caging groups are covalently attached specifically to this


-phosphate to disable this mechanism.[1]
Steric and Electrostatic Blockade

The "cage"—typically a 2-nitrobenzyl derivative—serves as a bulky steric wedge.

  • Steric Hindrance: The caging group (e.g., 1-(2-nitrophenyl)ethyl) is significantly larger than the hydrogen or magnesium ion that usually occupies the

    
    -phosphate oxygens. This prevents the ATP molecule from fitting into the tight "P-loop" or nucleotide-binding pockets of kinases and ATPases.
    
  • Charge Masking: ATPases often require the coordination of

    
     to the 
    
    
    
    and
    
    
    phosphates to catalyze hydrolysis. The caging group alters the charge density and geometry of the terminal phosphate, preventing the formation of the catalytic
    
    
    -ATP-Enzyme ternary complex.
Mechanism of Photolytic Release

Upon absorption of UV light (300–360 nm), the caging group undergoes an intramolecular redox reaction. The aci-nitro intermediate decays to release free ATP and a nitroso-ketone byproduct.

CagedATPMechanism Caged Caged ATP (Biologically Inert) Intermediate aci-Nitro Intermediate Caged->Intermediate UV Light (hv) (300-360 nm) FreeATP Free ATP (Active) Intermediate->FreeATP H+ Transfer (Rate Limiting) Byproduct Nitroso Byproduct Intermediate->Byproduct

Figure 1: The transition from inert to active states. The stability of the "Caged" node in the absence of UV light is the primary focus of this guide.

Part 2: Assessing Hydrolytic Stability[2]

Before applying caged ATP to a biological system, one must verify its chemical stability. Spontaneous hydrolysis in the dark releases free ATP, creating a "leak" current in ion channel studies or high background tension in muscle fibers.

Stability Data: NPE vs. DMNPE

Different caging groups offer varying degrees of stability and release kinetics.

FeatureNPE-caged ATPDMNPE-caged ATPBiological Implication
Structure 1-(2-nitrophenyl)ethyl4,5-dimethoxy-2-nitrobenzylDMNPE absorbs light more efficiently.
Dark Stability High (

pH 7)
ModerateNPE is preferred for long incubations.
Isomerism Exists as diastereoisomersAchiral (usually)Critical: Axial NPE isomers are more stable than equatorial ones.
Release Rate Slower (~80-100

)
Faster (>1000

)
Use DMNPE for fast kinetic bursts; NPE for steady-state.
Solubility Good in aqueous bufferLower (often requires DMSO)DMSO may affect sensitive membrane proteins.
Protocol: HPLC Validation of Purity

Self-Validating System: This protocol quantifies the ratio of Free ATP to Caged ATP. If Free ATP > 1%, the batch must be repurified.

  • Preparation: Dissolve Caged ATP (1 mM) in the experimental buffer (dark conditions).

  • Incubation: Hold at experimental temperature (e.g., 25°C or 37°C) for 60 minutes.

  • Separation: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0–30% B over 20 minutes.

  • Detection: Monitor absorbance at 260 nm.

  • Criteria:

    • Pass: Caged ATP peak > 99% total area; Free ATP peak < 1%.

    • Fail: Free ATP peak visible. Action: Repurify using anion-exchange chromatography or discard.

Part 3: Biological Orthogonality (The "Dark" Control)

Chemical stability does not guarantee biological inertness. Some enzymes, such as the Na,K-ATPase, have been shown to bind caged ATP with low affinity even without hydrolysis, potentially acting as a competitive inhibitor.

Experimental Workflow for Inertness

The following workflow distinguishes between true photo-activation and pre-photolysis artifacts.

ExperimentalWorkflow Prep Biological Preparation (Cell/Fiber/Enzyme) AddCage Add Caged ATP (Dark Conditions) Prep->AddCage Check1 Measure Baseline Activity (The 'Dark' Control) AddCage->Check1 Decision Is Signal > Baseline? Check1->Decision Stop STOP: Caged ATP is Active/Toxic Decision->Stop Yes (Artifact) Proceed Proceed to UV Flash Decision->Proceed No (Inert) Flash UV Flash Photolysis Proceed->Flash Measure Measure Kinetic Response Flash->Measure

Figure 2: Biological validation workflow. The critical checkpoint is the "Dark Control" phase.

Known Interactions (The "Watch List")

While generally inert, Caged ATP has documented off-target effects in specific systems.

  • Na,K-ATPase: Caged ATP can bind with low affinity (

    
     in the millimolar range) to the nucleotide-binding site, potentially inhibiting the pump if free ATP is also present in the background [1, 5].
    
  • Alkaline Phosphatase: Can bind NPE-caged ATP prior to photolysis, inducing minor backbone structural changes [4].[2]

  • Actomyosin: Generally inert. Caged ATP does not dissociate actomyosin complexes in the dark, making it ideal for muscle mechanics studies [3].

Part 4: Troubleshooting & Best Practices

1. Isomer Separation for Enhanced Stability NPE-caged nucleotides exist as a mixture of two diastereoisomers (axial and equatorial) due to the chiral center on the caging group.

  • Insight: The axial isomer is significantly more resistant to spontaneous hydrolysis than the equatorial isomer [2].

  • Action: For experiments requiring hours of incubation, purchase or purify isomerically pure axial NPE-ATP.

2. Managing the "Inner Filter" Effect Caged compounds absorb UV light strongly. If the concentration is too high (>5 mM), the molecules at the surface of the sample absorb all the light, preventing photolysis deeper in the tissue.

  • Calculation: Use the Beer-Lambert law. Ensure optical density (OD) at the excitation wavelength is < 0.1 for uniform release.

3. Byproduct Toxicity The nitroso-ketone byproduct is reactive and can modify thiol groups on proteins.

  • Mitigation: Include DTT (dithiothreitol) or Glutathione (1–5 mM) in the buffer to scavenge the byproduct immediately after photolysis.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[3][4][5] Biochemistry. Link

  • Weldon, J. A., et al. (1998). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. PubMed.[6] Link

  • Goldman, Y. E., et al. (1982). Relaxation of muscle fibres by photolysis of caged ATP.[7] Nature. Link

  • Barth, A., et al. (2005). Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase. Biochemical and Biophysical Research Communications. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4] Nature Methods.[4] Link

Sources

Methodological & Application

using DMNPE-caged ATP for kinetic studies of ATPase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Probing the Dynamics of ATPase Activity: A Guide to Pre-Steady-State Kinetic Analysis Using DMNPE-Caged ATP

Abstract

The study of enzyme kinetics, particularly the transient, pre-steady-state phases of ATP-driven molecular machines, demands precise temporal control over substrate availability. DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl)adenosine 5'-triphosphate) is a photolabile precursor of ATP that serves as an invaluable tool for initiating enzymatic reactions with microsecond-to-millisecond resolution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for using DMNPE-caged ATP to investigate the kinetic mechanisms of ATPases. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into data interpretation and troubleshooting to ensure robust and reproducible results.

Introduction: Overcoming the Diffusion Barrier in Enzyme Kinetics

Traditional kinetic studies of ATPases often rely on rapid mixing techniques (stopped-flow) to initiate the reaction. While powerful, this method is limited by the "dead time" of mixing, typically in the low-millisecond range. For many ATPases, crucial early events in the catalytic cycle—such as substrate binding, conformational changes, and the initial chemical step—occur on a faster timescale.[1][2] The use of "caged" compounds, which are biologically inert molecules that release an active effector upon photolysis, elegantly circumvents this diffusion-limited barrier.[3][4]

DMNPE-caged ATP is a derivative of ATP where the terminal γ-phosphate is covalently modified with a photoremovable 4,5-dimethoxy-2-nitrophenylethyl (DMNPE) group.[5][6] This modification renders the molecule unable to be hydrolyzed by ATPases.[6][7] Upon irradiation with a brief pulse of near-UV light, the caging group is cleaved, rapidly liberating free ATP into the solution and initiating the enzymatic reaction in a highly synchronized manner.[7][8] This allows for the direct observation of a single turnover or the pre-steady-state burst of activity, providing unparalleled insight into the enzyme's catalytic mechanism.

The Principle: Mechanism and Properties of DMNPE-Caged ATP

The utility of DMNPE-caged ATP is grounded in its photochemical properties. The DMNPE caging group was developed as an improvement upon the original nitrophenylethyl (NPE) group, offering a higher extinction coefficient at longer wavelengths (around 350-360 nm).[5][9] This is a critical advantage, as it allows for efficient uncaging using light sources that are less likely to cause photodamage to biological samples like proteins and nucleic acids.[8]

Upon absorption of a photon, the DMNPE group undergoes an intramolecular redox reaction, leading to the cleavage of the ester bond linking it to the γ-phosphate of ATP.[8][10] This process releases three products: biologically active ATP, a proton (H⁺), and the inert byproduct 2-nitrosoacetophenone.[8]

DMNPE_Uncaging cluster_products DMNPE_ATP DMNPE-Caged ATP (Inactive) Products Reaction Products DMNPE_ATP->Products Photolysis UV_Light UV Light Pulse (~355 nm) ATP Free ATP (Active) Products->ATP Proton H⁺ Products->Proton Byproduct 2-Nitrosoacetophenone Products->Byproduct

Figure 1: Photolytic release of ATP from its DMNPE-caged precursor.

Causality Behind Experimental Choices: Selecting a Caged Compound

The choice of DMNPE-caged ATP over other caged ATPs involves a trade-off between several key parameters. While it absorbs light more efficiently at ~360 nm than NPE-caged ATP, its quantum yield (the efficiency of converting an absorbed photon into a photoreaction) is generally lower.[5]

Caged CompoundTypical λmax (nm)Quantum Yield (Φ)Key Feature
NPE-caged ATP ~347~0.5 - 0.6High quantum yield, well-characterized.[3][4]
DMNPE-caged ATP ~355~0.07Higher absorption at longer wavelengths.
DMACM-caged ATP ~385~0.21Excitable at >400 nm, very fast release rate.[9]
Table 1: Comparison of common caged ATP compounds. Data synthesized from multiple sources.[3][4][9]

For many applications, the ability to use a 355 nm Nd:YAG laser or a filtered xenon flash lamp, which minimizes protein damage, makes DMNPE-caged ATP a practical and effective choice despite its modest quantum yield.[5][11]

Instrumentation and Core Reagents

A successful flash photolysis experiment requires specialized equipment to deliver a high-intensity light pulse and monitor the subsequent reaction in real-time.

Required Instrumentation
  • Flash Photolysis System: This is the core of the setup.

    • Light Source: A pulsed laser (e.g., frequency-tripled Nd:YAG laser at 355 nm) or a high-intensity xenon arc flash lamp with appropriate filters (e.g., bandpass filter centered at 360 nm) is required to deliver a brief, powerful pulse of UV light.[11][12][13] Lasers provide very short pulse durations (nanoseconds), while flash lamps offer a cost-effective alternative with microsecond-to-millisecond pulse widths.[12]

    • Reaction Chamber/Cuvette Holder: A temperature-controlled cuvette holder is essential for maintaining the stability of the enzyme.

  • Spectrometer or Fluorometer: To monitor the ATPase reaction, a detection system is needed. The choice depends on the assay used to measure ATPase activity (e.g., a spectrophotometer for colorimetric phosphate detection or a fluorometer for fluorescent probes). This system must be capable of rapid time-resolved data acquisition.[11][13]

  • Digital Oscilloscope/Data Acquisition System: To capture the fast kinetic data generated after the flash.[11]

Reagents and Consumables
  • DMNPE-caged ATP: (e.g., from Tocris Bioscience or Fisher Scientific). Supplied as a solid, it should be stored at -20°C, protected from light.[14]

  • Purified ATPase: The enzyme of interest at a known concentration and high purity.

  • Reaction Buffer: The choice of buffer is critical. It must maintain the pH and ionic strength required for optimal enzyme activity without interfering with the photolysis reaction. A common choice is a HEPES-based buffer. Note: Avoid buffers with components that absorb strongly in the UV range.

  • Apyrase: (Optional but recommended). An enzyme used to remove any contaminating free ATP from the DMNPE-caged ATP stock solution.[14]

  • ATP Quantification Kit: (e.g., Luciferin/Luciferase-based assay). Essential for Protocol 1 to calibrate the amount of ATP released per flash.[15]

  • Detection Reagents: Depending on the chosen ATPase assay (e.g., MDCC-PBP for phosphate release, pH indicator for proton release).

Experimental Protocols: A Self-Validating System

Trustworthiness in kinetic experiments stems from validating each component of the system. The following protocols are designed to first characterize the tool (ATP release) and then use it to measure the biological process (ATPase activity).

Protocol 1: Calibration of ATP Release from DMNPE-Caged ATP

Objective: To quantify the concentration of ATP released per flash from your specific optical setup. This step is a critical internal control and is essential for accurate kinetic modeling.

Rationale: The amount of ATP released depends on the light source's energy, the path length of the cuvette, and the concentration and extinction coefficient of the DMNPE-caged ATP.[15] This protocol validates the performance of your flash photolysis system and caged compound lot.

Step-by-Step Methodology:

  • Prepare DMNPE-caged ATP Stock:

    • Dissolve DMNPE-caged ATP in your chosen reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.2) to a final concentration of 1-5 mM. Store on ice, protected from light.[9][14]

    • (Optional Purity Check): To eliminate contaminating ATP, incubate the stock solution with a small amount of apyrase (~2 units/mL) for 30 minutes at room temperature. Then, remove the apyrase using a centrifugal filter unit (e.g., 10 kDa MWCO).[14]

  • Prepare Reaction Samples:

    • In a quartz cuvette, prepare a solution containing a known concentration of DMNPE-caged ATP (e.g., 500 µM) in the reaction buffer. Ensure the total volume is sufficient for both the flash and subsequent analysis.

  • Flash Photolysis:

    • Place the cuvette in the temperature-controlled holder of the flash photolysis system.

    • Deliver a single flash of UV light with the same energy and duration that will be used in the ATPase experiment.

  • Quantify Released ATP:

    • Immediately after the flash, take an aliquot of the photolyzed solution.

    • Determine the ATP concentration using a luciferase-based ATP detection assay according to the manufacturer's instructions.[15] This assay is extremely sensitive and relies on the light produced by the luciferase-catalyzed reaction of ATP and luciferin, which is directly proportional to the ATP concentration.

    • Perform this measurement on samples exposed to 1, 2, 3, etc., flashes to determine the linearity of release.

  • Calculate Release Efficiency:

    • From the data, calculate the concentration of ATP released per flash (e.g., in µM/flash). This value is your "ATP concentration jump" and will be used to model the subsequent ATPase kinetics.

Protocol 2: Pre-Steady-State Kinetic Analysis of ATPase Activity

Objective: To initiate the ATPase reaction via flash photolysis and monitor the first turnover(s) of the enzyme in real-time.

Rationale: This protocol is designed to measure the rate of the pre-steady-state "burst" phase, which reflects the rate of one or more steps up to the first rate-limiting step of the cycle (often product release).[1] We will use a phosphate-binding protein (MDCC-PBP) as an example detection system, which shows a fluorescence increase upon binding to inorganic phosphate (Pi), a product of ATP hydrolysis.

ATPase_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis Prep_Enzyme ATPase Enzyme Mix Mix in Cuvette (No active ATP) Prep_Enzyme->Mix Prep_Caged DMNPE-Caged ATP Prep_Caged->Mix Prep_Reporter Reporter (e.g., MDCC-PBP) Prep_Reporter->Mix Equilibrate Temperature Equilibration (Dark) Mix->Equilibrate Flash UV Flash (Initiate Reaction) Equilibrate->Flash Monitor Monitor Signal (e.g., Fluorescence) Flash->Monitor Plot Plot Signal vs. Time Monitor->Plot Fit Fit to Kinetic Model (e.g., Exponential) Plot->Fit Extract Extract Rate Constants (k_burst, Amplitude) Fit->Extract

Figure 2: Experimental workflow for kinetic analysis of an ATPase using DMNPE-caged ATP.

Step-by-Step Methodology:

  • Prepare Reaction Mixture:

    • In a quartz cuvette, combine the reaction buffer, the purified ATPase (e.g., 1 µM), and the phosphate reporter MDCC-PBP (e.g., 5 µM).

    • Add the DMNPE-caged ATP stock solution to the desired final concentration (e.g., 500 µM). This concentration should be high enough to produce a saturating amount of ATP upon photolysis, as determined from Michaelis-Menten studies.[16][17]

    • Gently mix and ensure no bubbles are present.

  • Equilibrate and Record Baseline:

    • Place the cuvette in the temperature-controlled holder of the instrument and allow it to equilibrate for 5-10 minutes in the dark.

    • Begin data acquisition to record a stable pre-flash baseline signal (e.g., fluorescence).

  • Initiate and Record Reaction:

    • While continuously recording, trigger the UV flash to photolyze the DMNPE-caged ATP.

    • Continue recording the signal (e.g., fluorescence increase) as the ATPase consumes the newly released ATP and generates phosphate. The data acquisition window should be long enough to capture the entire pre-steady-state phase and the beginning of the steady-state phase.

  • Control Experiments (Self-Validation):

    • No Enzyme Control: Repeat the experiment without the ATPase to ensure that the flash itself does not cause a change in the reporter signal.

    • No Caged ATP Control: Perform the experiment with the enzyme but without DMNPE-caged ATP to confirm there is no basal activity.

    • Post-Flash Product Control: After a reaction, add a known amount of ADP and Pi to ensure the enzyme is not product-inhibited under these conditions.

Data Analysis and Interpretation

The data from Protocol 2 will be a kinetic trace of signal versus time. For a simple ATPase mechanism, this trace can often be fit to a single or double exponential equation.

  • Burst Phase: The initial rapid rise in signal corresponds to the pre-steady-state burst of product formation. This phase can be fitted to a single exponential equation:

    • Signal(t) = A(1 - e-kburstt) + ksst + C

    • Where A is the amplitude of the burst (proportional to the concentration of active enzyme sites), kburst is the observed rate constant for the burst phase, kss is the slower steady-state rate, and C is the offset.

  • Interpretation:

    • The burst rate (kburst) provides information on the rate of ATP hydrolysis and any preceding conformational changes. It represents the rate of the fastest steps in the first turnover.

    • The burst amplitude (A) , when calibrated, should be stoichiometric with the concentration of active enzyme, confirming the number of functional catalytic sites.

    • The steady-state rate (kss) represents the overall turnover rate (kcat), which is limited by the slowest step in the entire catalytic cycle, often product release (e.g., ADP release).[1]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low ATP release after flash 1. Insufficient flash lamp/laser energy. 2. Degraded DMNPE-caged ATP stock (exposure to light/heat). 3. Incorrect wavelength filter.1. Increase flash energy or use a more focused beam. 2. Prepare a fresh stock solution from solid. Always store protected from light.[14] 3. Ensure the filter is centered around 350-360 nm.
High background signal before flash 1. Contaminating free ATP in the caged ATP stock. 2. Autofluorescence of buffer components or impurities.1. Treat the caged ATP stock with apyrase as described in Protocol 1.[14] 2. Use high-purity (e.g., HPLC-grade) reagents for the buffer. Test individual components for fluorescence.
No observable enzyme activity 1. Inactive enzyme. 2. Insufficient ATP released to saturate the enzyme. 3. Inhibitory photolysis byproduct. (Less common with DMNPE).1. Verify enzyme activity with a standard steady-state assay using regular ATP. 2. Increase caged ATP concentration or flash energy (re-calibrate with Protocol 1). 3. Ensure the final concentration of the byproduct (2-nitrosoacetophenone) is not inhibitory in a separate control experiment.
Kinetic trace is noisy 1. Low signal from the reporter probe. 2. Instability of the monitoring light source (probe beam). 3. Enzyme aggregation or precipitation.1. Increase enzyme or reporter concentration. Use a reporter with a higher quantum yield. 2. Allow the lamp to warm up fully. Check for fluctuations. 3. Centrifuge the enzyme stock before use. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) if compatible with the enzyme.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

  • ResearchGate. (2015). What instruments are necessary to do flash photolysis experiments to study ion channels?. [Link]

  • Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. [Link]

  • Hagen, V., et al. (2003). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 4(2), 162-170. [Link]

  • Džeba, I. Measurements with Nanosecond Laser Flash Photolysis Instrumentation. Ruđer Bošković Institute. [Link]

  • Bio-Techne. DMNPE-caged ATP diammonium salt. [Link]

  • Korkotian, E., Oron, D., Silberberg, Y., & Segal, M. (2004). Confocal microscopic imaging of fast UV-laser photolysis of caged compounds. Journal of Neuroscience Methods, 133(1-2), 153-159. [Link]

  • Kerzig Group - Photochemistry. Instruments. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Ellis-Davies, G. C. (2018). Useful caged compounds for cell physiology. Frontiers in Cellular Neuroscience, 12, 41. [Link]

  • Nishi, N., et al. (2004). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Nanobioscience, 3(2), 99-105. [Link]

  • Edinburgh Instruments. (2016). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]

  • Carter, C. S. (2004). Purification and structural characterization of caged DNA oligonucleotides. LSU Scholarly Repository. [Link]

  • Barabás, K., & Keszthelyi, L. (1982). Temperature dependence of ATP release from "caged" ATP. Acta biochimica et biophysica Academiae Scientiarum Hungaricae, 17(3-4), 283-288. [Link]

  • Fisher Scientific. NPE-caged ATP Citations. [Link]

  • Barth, A., et al. (1995). Photochemical release of ATP from "Caged ATP" studied by time-resolved infrared spectroscopy. Journal of the American Chemical Society, 117(41), 10311–10316. [Link]

  • Choi, J., & Terazima, M. (2003). Photoreaction of caged ATP studied by the time-resolved transient grating method. Photochemical & Photobiological Sciences, 2(7), 767-773. [Link]

  • Jena Bioscience. NPE-caged-ATP. [Link]

  • McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems: Laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. [Link]

  • Russell, R., & McKay, D. B. (1998). Kinetic characterization of the ATPase cycle of the DnaK molecular chaperone. Biochemistry, 37(2), 543-552. [Link]

  • Fukushima, Y., & Tonomura, Y. (1975). Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Journal of Biochemistry, 78(5), 923-934. [Link]

  • ResearchGate. ATPase reaction schemes. [Link]

  • Liu, L., & Wang, Z. X. (2004). Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP. The international journal of biochemistry & cell biology, 36(8), 1633-1640. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Harvey, C. D., & Svoboda, K. (2007). Locally dynamic synaptic learning rules in pyramidal neuron dendrites. Nature, 450(7173), 1195-1200. [Link]

  • SpringerLink. (2012). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics. [Link]

  • ResearchGate. (2015). ATP concentration regulates enzyme kinetics. [Link]

  • Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2017). Effect of Handling on ATP Utilization of Cerebral Na,K-ATPase in rats with Trimethyltin-Induced Neurodegeneration. [Link]

  • Lu, H., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 446. [Link]

  • MDPI. (2025). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. [Link]

Sources

Application Note: Optical Optimization and Protocols for DMNPE-ATP Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise spatiotemporal control of ATP-mediated signaling requires photolabile precursors ("caged" ATP) that are biologically inert until activated by light. DMNPE-ATP (P^3^-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP) represents a significant evolution over earlier nitrobenzyl variants (like NPE-ATP), offering a higher extinction coefficient and faster release kinetics.

This guide details the optical requirements for maximizing the quantum efficiency of DMNPE-ATP uncaging while minimizing phototoxicity. It provides a validated protocol for preparing, handling, and photolyzing DMNPE-ATP in live-cell environments, specifically targeting P2X receptor kinetics and intracellular energy dynamics.

Photochemical Mechanisms[1]

To optimize the laser source, one must understand the chromophore's physics. DMNPE-ATP relies on the photochemistry of the 4,5-dimethoxy-2-nitrobenzyl group. Upon photon absorption, the molecule undergoes an intramolecular redox reaction (Norrish Type II mechanism), cleaving the C-O bond connecting the caging group to the


-phosphate of ATP.
The Photolysis Pathway

The efficiency of this reaction depends on the Quantum Yield (


)  and the Molar Extinction Coefficient (

)
.[1] DMNPE improves upon NPE primarily through a 4-5 fold increase in

, meaning it absorbs photons much more avidly, allowing for lower laser power and reduced cell damage.

PhotolysisMechanism Caged DMNPE-ATP (Ground State) Excited Excited Singlet State (S1) Caged->Excited Photon Absorption (hv) Excited->Caged Fluorescence/Decay Triplet Triplet State (T1) Excited->Triplet ISC AciNitro aci-Nitro Intermediate Triplet->AciNitro H-abstraction Products Free ATP + Nitroso-ketone AciNitro->Products Dark Hydrolysis (pH dependent)

Figure 1: Photochemical pathway of DMNPE-ATP uncaging. The rate-limiting step is often the dark hydrolysis of the aci-nitro intermediate.

Optical Configuration & Wavelength Selection

Selecting the correct wavelength is a balance between absorption efficiency and biological transparency .

One-Photon Uncaging (UV)

The DMNPE chromophore has an absorption maximum (


) near 355 nm .
  • Optimal Source: frequency-tripled Nd:YAG laser (355 nm). This matches the peak absorption almost perfectly.

  • Secondary Source: High-power UV LEDs or Diode Lasers (365 nm). Efficiency drops slightly (~85-90% of peak), but is highly effective and often cheaper.

  • Avoid: 405 nm lasers. While DMNPE has a "tail" of absorption at 405 nm, the cross-section is low. Uncaging at 405 nm requires high power intensities that induce significant phototoxicity and reactive oxygen species (ROS) generation in cells.

Two-Photon Uncaging (2PL)

For subcellular resolution (e.g., single dendritic spines), Two-Photon Excitation (2PE) is required. The 2PE cross-section (


) for nitrobenzyl groups typically peaks at exactly 

.
  • Optimal Wavelength: 720–740 nm .[2]

  • Laser Source: Ti:Sapphire femtosecond laser.[3]

  • Power Considerations: DMNPE has a modest 2P cross-section (~0.1 GM). High photon flux is required, but wavelengths <700 nm should be avoided to prevent DNA damage.

Comparative Optical Data
ParameterDMNPE-ATPNPE-ATPPractical Implication

(1P)
355 nm 260 nm (shoulder at 350)DMNPE captures UV light 4x more efficiently.

~4,500

~1,000

Lower laser power needed for DMNPE.
Quantum Yield (

)
0.07 (7%) ~0.05–0.10Similar conversion efficiency once photon is absorbed.
Dark Release Rate Fast (

)
Slow (~80

)
DMNPE is better for fast kinetic studies (e.g., ion channels).
2P Optima 720–740 nm 700–720 nmDMNPE is compatible with standard Ti:Sapphire tuning ranges.

Experimental Protocols

Reagent Preparation

Objective: Create a stable stock solution while mitigating spontaneous hydrolysis.

  • Stock Solution (50 mM):

    • Dissolve DMNPE-ATP lyophilized powder in sterile, nuclease-free water or dilute buffer (pH 7.4).

    • Critical: Do not use acidic buffers; low pH accelerates spontaneous hydrolysis.

    • Aliquot into light-proof (amber) tubes (10-20 µL each).

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solution (Bath Application):

    • Dilute stock to 1–2 mM in extracellular recording saline (e.g., ACSF or HBSS).

    • Add Scavenger: Add 1 mM Dithiothreitol (DTT) or Glutathione.

    • Why? The photolysis byproduct (nitroso-ketone) is reactive and can modify cysteine residues on receptors. DTT neutralizes this byproduct.

Optical Setup & Calibration

Objective: Ensure the laser path delivers sufficient energy density to the sample plane.

OpticalSetup Laser Laser Source (355nm UV or 720nm IR) Modulator AOM/Shutter (Control Pulse Duration) Laser->Modulator Beam Path Microscope Epifluorescence/Confocal Microscope Modulator->Microscope Objective High NA Objective (Water Immersion recommended) Microscope->Objective Sample Sample Chamber (Cells + DMNPE-ATP) Objective->Sample Focused Spot

Figure 2: Simplified optical path. The Acousto-Optic Modulator (AOM) is critical for defining the "flash" duration (typically 1-50 ms).

Uncaging Workflow (Live Cell)
  • Loading: Perfusion of the sample with the Working Solution (containing DMNPE-ATP and DTT). Incubate for 2-5 minutes to allow equilibration.

    • Note: If using a static bath (no flow), ensure the liquid depth is shallow (<1 mm) to prevent the Inner Filter Effect , where the top layer of solution absorbs all UV light, leaving the cells at the bottom in the dark.

  • Targeting: Focus on the cell of interest using transmitted light or a long-wavelength fluorophore (e.g., Alexa 594). Avoid UV excitation during targeting.

  • Flash Photolysis:

    • Trigger: Deliver a laser pulse.

    • Pulse Duration:

      • 1–5 ms for activating P2X receptors (mimics synaptic release).

      • 10–100 ms for inducing calcium waves or metabolic changes.

  • Readout: Simultaneously record electrophysiology (patch-clamp) or fluorescence imaging (e.g., Fluo-4 for Ca2+).

  • Washout: Perfuse with standard saline to remove ATP and byproducts.

Troubleshooting & Optimization

The "Inner Filter" Effect

If you observe no response despite high laser power, calculate the Optical Density (OD) of your bath.



Where 

is concentration and

is path length. If

, the solution is self-shielding.
  • Solution: Reduce concentration to 100-500 µM or reduce bath depth.

Spontaneous Activity (Leak)

If cells show activation before the laser flash:

  • Cause: DMNPE-ATP is hydrolyzing in the bath (dark reaction) or the stock has degraded.

  • Test: Run a HPLC check on the stock or measure free ATP using a luciferase assay on the "fresh" buffer.

  • Fix: Prepare fresh buffer immediately before use; ensure pH is neutral (7.2–7.4).

Toxicity

If cells bleb or die after uncaging:

  • Cause 1: UV toxicity. Fix: Switch to 2-photon (720 nm) or reduce UV pulse width.

  • Cause 2: Byproduct toxicity. Fix: Increase DTT concentration to 2 mM.

References

  • Kaplan, J. H., et al. (1978). Photochemical manipulation of biological systems. Annual Review of Physiology. (Seminal work on caged ATP concepts).

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2] Nature Methods. (Comprehensive review of DMNPE vs NPE properties).

  • Corrie, J. E. T., et al. (2005). Dynamic measurement of the release of ATP from DMNPE-caged ATP. Biophysical Journal. (Kinetics data).

  • Molecular Probes / Thermo Fisher. Caged Nucleotides Product Information. (Spectral data and solubility protocols).

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Demonstrates 2-photon uncaging cross-sections for nitrobenzyl groups).

Sources

Application Note: Time-Resolved In Vitro Actomyosin Motility Assay Using Caged ATP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The standard in vitro motility assay (IVMA) is the gold standard for characterizing the chemomechanical properties of myosin motors. However, traditional flow-cell assays suffer from a "mixing dead time" (seconds to minutes) caused by the diffusion of ATP into the chamber. This delay masks the pre-steady-state kinetics and the immediate mechanical response of the actomyosin complex to energization.

This guide details the protocol for an IVMA with Caged ATP (specifically P^3^-1-(2-nitro)phenylethyladenosine 5'-triphosphate, or NPE-caged ATP).[1] By loading the flow cell with biologically inactive ATP and releasing it via a microsecond UV flash, researchers can synchronize the onset of molecular motor activity, allowing for the measurement of acceleration transients and lag phases that are impossible to capture with perfusion methods.

Mechanism of Action

The "Cage"

NPE-caged ATP carries a 1-(2-nitrophenyl)ethyl group attached to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-phosphate of ATP.[2] This steric bulk prevents the myosin active site from hydrolyzing the nucleotide.
The Release

Upon irradiation with near-UV light (300–360 nm), the nitrobenzyl group undergoes a photochemical cleavage (aci-nitro decay), releasing free ATP and a nitroso-ketone byproduct.

  • Quantum Yield: ~0.63 (High efficiency).

  • Release Rate:

    
     (Faster than the myosin turnover rate, ensuring the chemistry is not the rate-limiting step).
    
Diagram: Flash Photolysis Workflow

G cluster_0 Preparation cluster_1 The 'Dark' Phase cluster_2 Data Acquisition Prep Protein Prep (Affinity Purification) Flow Flow Cell Assembly Prep->Flow Load Load Caged ATP (Strict Dark) Flow->Load Incubate Incubation (Rigor State) Load->Incubate Flash UV Flash (300-360nm) Incubate->Flash Trigger Release ATP Release (< 5ms) Flash->Release Motion Filament Gliding (TIRF Imaging) Release->Motion

Figure 1: Experimental workflow for Caged ATP Motility. Note the critical "Dark Phase" to prevent premature activation.

Experimental Setup & Hardware

Optical Configuration
  • Microscope: Inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF).

  • Excitation: 532 nm or 488 nm laser (for Rhodamine/Phalloidin actin).

  • Flash System:

    • Source: Xenon flash lamp or Nd:YAG laser (frequency tripled to 355 nm).

    • Coupling: UV light must be coupled into the back aperture of the objective or introduced via a dedicated condenser from above.

    • Dichroic Mirror: Must reflect UV (<400 nm) while transmitting visible fluorescence, or vice-versa depending on the light path.

  • Camera: EMCCD or sCMOS capable of high frame rates (>30 fps) to capture the immediate onset of motion.

Flow Cell Construction
  • Surface: Nitrocellulose-coated coverslips (0.1–1.0% in amyl acetate).[3] Nitrocellulose is superior to silanization for HMM (Heavy Meromyosin) as it preserves motor function and orientation.

  • Spacers: Double-sided tape or grease to create a channel volume of ~10–20 µL.

Reagent Preparation

A. Buffer Systems[5]
  • Assay Buffer (AB): 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl

    
    , 1 mM EGTA.
    
  • Scavenger System (Critical): Oxygen causes rapid photobleaching and can degrade caged compounds.

    • Glucose Oxidase (0.1 mg/mL)[4][5]

    • Catalase (0.02 mg/mL)[4][5]

    • Glucose (3 mg/mL)

    • Antioxidant: DTT (10 mM) or BME. Note: Prepare fresh. Old DTT can reduce the quantum yield of some cages, though NPE is relatively robust.

B. Protein Purification (The "Expert" Step)

Problem: Non-functional ("dead") myosin heads bind actin tightly in a rigor state but do not release, acting as "brakes" in the assay. Solution: Affinity Purification.

  • Mix HMM (Heavy Meromyosin) with F-actin and 1 mM ATP.

  • Centrifuge at 100,000 x g for 20 mins (Airfuge or Ultracentrifuge).

  • Result: Dead heads bind actin and pellet; functional heads remain in the supernatant with ATP. Use the supernatant immediately.

C. Caged ATP Stock
  • Dissolve NPE-caged ATP in AB buffer to 10–20 mM stock.

  • Verify Concentration: Use UV absorbance (

    
    ).
    
  • Storage: Aliquot and store at -80°C. Protect from light at all times.

Protocol: The Caged ATP Gliding Assay

Pre-requisite: All steps involving Caged ATP must be performed in a darkened room with red safety lighting.

Step 1: Surface Immobilization
  • Perfuse HMM (0.1 - 0.5 mg/mL) into the nitrocellulose flow cell.

  • Incubate for 2 minutes.

  • Wash with BSA Blocking Buffer (AB + 1 mg/mL BSA) to passivate remaining surface area.

Step 2: Actin Loading
  • Perfuse unlabeled sheared actin (1 µM) if "blocking actin" is required (optional, if affinity purification was skipped).

  • Perfuse Rhodamine-Phalloidin labeled F-actin (10–20 nM).

  • Wash with AB buffer to remove unbound actin.

  • Observation: At this stage, actin filaments should be bound to the surface in a static "rigor" state.

Step 3: Caged ATP Activation Mix

Prepare the final motility buffer in the dark :

  • AB Buffer (with MgCl

    
    )[6][4]
    
  • 0.5% Methylcellulose (prevents actin diffusion away from the surface)

  • Oxygen Scavenger System[7]

  • 2.0 mM Caged ATP (Excess concentration ensures that upon flashing, the released ATP is not limiting).

Step 4: The Flash Experiment
  • Mount the slide on the TIRF microscope.

  • Focus on the actin filaments (they should be stationary).

  • Start image acquisition (Video mode).

  • Trigger UV Flash (t = 0).

  • Record for 10–30 seconds.

Data Analysis & Interpretation

Unlike standard assays where velocity is constant, flash assays allow you to see the transition from rigor to movement.

Key Parameters Table
ParameterStandard Assay (Flow)Caged ATP Assay (Flash)Significance
Start Time (

)
Undefined (mixing dependent)Precise (Flash time)Allows pre-steady state analysis.
Lag Phase N/A< 50 ms (typical)Time for ATP binding and rigor release.
Velocity Rise Slow/GradualInstantaneousIndicates rapid equilibrium of the actomyosin cycle.
ATP Concentration ConstantStep-changeMimics physiological "switch-on".
Logic of Motion
  • Pre-Flash: Filaments are rigid (Rigor state).

  • Flash: ~20-30% of Caged ATP converts to ATP (depending on flash power).

  • Release: ATP binds myosin

    
     Actomyosin dissociates 
    
    
    
    Hydrolysis
    
    
    Re-attachment
    
    
    Power Stroke.
  • Observation: Filaments usually dissociate momentarily (diffuse slightly) before grabbing and gliding, or immediately start gliding if methylcellulose is present.

Molecular Pathway Diagram

Cycle Rigor A.M (Rigor) Stationary Dissoc A + M.ATP (Dissociation) Rigor->Dissoc + ATP Caged Caged ATP (Inactive) Flash UV Flash Caged->Flash ATP_Free ATP Released Flash->ATP_Free Photolysis ATP_Free->Dissoc Hydro M.ADP.Pi (Hydrolysis) Dissoc->Hydro Bind A.M.ADP.Pi (Re-binding) Hydro->Bind Stroke Power Stroke (Motility) Bind->Stroke Stroke->Rigor - ADP

Figure 2: The Actomyosin ATPase cycle triggered by flash photolysis.

Troubleshooting & Controls

Issue: No movement after flash
  • Cause 1: Dead Heads. If the surface is crowded with inactive myosin, the functional ones cannot overcome the drag.

    • Fix: Repeat affinity purification (Step 4B).

  • Cause 2: Insufficient UV Power. The flash did not uncage enough ATP.

    • Fix: Calibrate flash with a UV meter or use a chemical actinometer.

  • Cause 3: Bad Caged ATP.

    • Fix: Run a control by adding apyrase to the stock; if phosphate is generated without UV, the stock is hydrolyzed.

Issue: Movement before flash
  • Cause: Ambient Light.

    • Fix: Ensure all prep is done under red light. Check microscope condenser for stray UV/Blue light leakage.

  • Cause: Contaminating ATP.

    • Fix: Treat Caged ATP stock with Hexokinase + Glucose for 10 mins to scavenge trace free ATP before use.

References

  • McCray, J. A., Herbette, L., & Trentham, D. R. (1980). Kinetics of intrinsic fluorescence changes of myosin subfragment 1 and heavy meromyosin following flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237–7241. [Link]

  • Kron, S. J., & Spudich, J. A. (1986). Fluorescent actin filaments move on myosin fixed to a glass surface. Proceedings of the National Academy of Sciences, 83(17), 6272–6276. [Link]

  • Goldman, Y. E. (1987). Kinetics of the actomyosin ATPase in muscle fibers. Annual Review of Physiology, 49(1), 637–654. [Link]

  • Toyoshima, Y. Y., Kron, S. J., McNally, E. M., Niebling, K. R., Toyoshima, C., & Spudich, J. A. (1987). Myosin subfragment-1 is sufficient to move actin filaments in vitro. Nature, 328(6130), 536–539. [Link]

  • Finer, J. T., Simmons, R. M., & Spudich, J. A. (1994). Single myosin molecule mechanics: piconewton forces and nanometre steps. Nature, 368(6467), 113–119. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing UV Photodamage During DMNPE Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing DMNPE-caged compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate UV-induced photodamage and ensure the integrity of your live-cell experiments. We will delve into the causal mechanisms of phototoxicity and provide actionable protocols to optimize your uncaging experiments for maximal efficacy and minimal cellular stress.

Introduction: The Challenge of Photodamage in DMNPE Uncaging

The 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group is a powerful tool for the spatiotemporal control of bioactive molecules.[1][2] Its utility stems from its efficient photolysis upon near-UV irradiation, typically around 355 nm, leading to the rapid release of the "caged" compound.[2] However, the very energy that makes this process efficient can also be detrimental to living cells. High-intensity UV light is inherently phototoxic, primarily through the generation of reactive oxygen species (ROS) and direct damage to cellular components.[3][4][5] This can lead to a range of undesirable effects, from subtle changes in cell physiology to outright cell death, compromising the validity of experimental results.[6][7]

This guide is structured to address the most common issues encountered during DMNPE uncaging and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant cell death or morphological changes (e.g., membrane blebbing, vacuole formation) after my uncaging experiment. What is the primary cause?

A1: The most likely culprit is a combination of direct UV damage and oxidative stress induced by the uncaging process. Here's a breakdown of the contributing factors:

  • Reactive Oxygen Species (ROS) Production: The photolysis of nitrobenzyl compounds like DMNPE can generate ROS, such as superoxide and hydrogen peroxide.[8][9] These highly reactive molecules can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and apoptosis.[5][10]

  • Direct UV-A Damage: The UV-A light (315-400 nm) used for DMNPE uncaging can be directly absorbed by cellular chromophores, leading to the formation of photoproducts that are damaging to DNA.[11] While less energetic than UV-B or UV-C, prolonged or high-intensity exposure can still be cytotoxic.[12]

  • Phototoxic Byproducts: The photolysis of DMNPE produces a nitroso-ketone byproduct.[9] While generally considered less toxic than the byproducts of some other caging groups, high local concentrations could contribute to cellular stress.

Troubleshooting Steps:

  • Optimize UV Exposure: The most critical parameter to adjust is the UV light dose. Aim for the minimum power density and exposure time required for effective uncaging.

  • Incorporate Antioxidants: Supplement your culture medium with ROS scavengers to mitigate oxidative stress.

  • Assess Phototoxicity Systematically: Before your main experiment, perform a dose-response curve to determine the phototoxicity threshold of your specific cell type.

Q2: How can I determine the optimal UV power and exposure time to minimize photodamage while ensuring efficient uncaging?

A2: Finding the sweet spot between efficient uncaging and minimal phototoxicity requires a systematic approach.

Experimental Protocol: Determining the Minimal Effective UV Dose

  • Prepare a Calibration Curve:

    • Prepare a series of solutions of your DMNPE-caged compound at the concentration you plan to use in your experiments.

    • Expose each solution to a range of UV power densities and exposure times.

    • Measure the concentration of the released (uncaged) molecule using a suitable assay (e.g., HPLC, a functional assay, or by measuring the absorbance of the byproduct).

    • Plot the percentage of uncaged compound against the UV dose (Power Density x Time). This will give you the minimum energy required for your desired level of uncaging.

  • Assess Cell Viability in Parallel:

    • Plate your cells and expose them to the same range of UV doses used in the calibration curve, but without the caged compound.

    • Assess cell viability 24 hours post-irradiation using a standard assay like MTT, PrestoBlue, or a live/dead stain like SYTOX Green.[13][14][15]

    • This will establish the damage threshold for your cells to UV light alone.

  • Combine the Data:

    • Compare the two datasets to identify a UV dose that provides sufficient uncaging while maintaining high cell viability.

Data Presentation: Recommended Starting Parameters for DMNPE Uncaging

ParameterRecommended RangeRationale
Wavelength 350 - 365 nmMatches the absorption maximum of DMNPE, maximizing uncaging efficiency.[2]
Power Density 1 - 10 mW/mm²Lower power reduces the rate of ROS generation.[16]
Exposure Time 10 - 500 msKeep as short as possible to minimize total energy dose.[17]

Note: These are starting points. The optimal parameters will be cell-type and microscope-specific.

Q3: Are there any supplements I can add to my cell culture medium to reduce phototoxicity?

A3: Yes, supplementing your medium with antioxidants can significantly reduce oxidative stress.

  • Recommended Antioxidants:

    • Trolox: A water-soluble analog of Vitamin E. (Typical concentration: 100-500 µM)

    • N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant. (Typical concentration: 1-5 mM)

    • Ascorbate (Vitamin C): A potent ROS scavenger. (Typical concentration: 50-200 µM)

  • Specialized Imaging Media: Consider using commercially available imaging media, such as Brainphys™ Imaging medium, which are formulated with light-protective compounds.[18]

Experimental Workflow: Assessing the Efficacy of Antioxidants

A Plate cells in standard and antioxidant-supplemented media B Expose to a range of UV doses A->B C Assess cell viability (e.g., MTT assay) at 24h B->C D Compare viability between standard and supplemented media C->D

Caption: Workflow for testing antioxidant efficacy.

Q4: My cells seem fine immediately after uncaging, but I see delayed effects like reduced proliferation or apoptosis. How can I assess this more subtle phototoxicity?

A4: Immediate morphological changes are signs of acute phototoxicity. Subtle, delayed effects require more sensitive assays.

  • Long-term Viability and Proliferation Assays: Monitor cell proliferation for 48-72 hours post-uncaging using methods like cell counting or a proliferation assay (e.g., EdU incorporation).[19]

  • Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy to detect early and late-stage apoptosis.[20]

  • Functional Assays: Assess key cellular functions that might be compromised by sublethal photodamage. For example, in neurons, you could measure changes in spontaneous electrical activity or calcium signaling.[21]

  • Mitochondrial Health: Use fluorescent probes like TMRE or MitoTracker to assess mitochondrial membrane potential, as mitochondria are primary targets of oxidative stress.[17]

Logical Relationship: From UV Exposure to Delayed Cell Death

UV UV Exposure ROS ROS Generation UV->ROS DNA Direct DNA Damage UV->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis/Delayed Cell Death DNA->Apoptosis Mito->Apoptosis

Caption: Pathways leading to delayed phototoxicity.

Q5: Are there alternatives to DMNPE that are less phototoxic?

A5: Yes, the field of photoremovable protecting groups (PPGs) is continually evolving. Here are some alternatives to consider:

  • Longer Wavelength Excitable Cages:

    • Coumarin-based Cages: These can often be uncaged with visible light (e.g., 405 nm or 420 nm), which is generally less damaging to cells than UV light.[22][23][24]

    • Bhc Cages: 6-bromo-7-hydroxycoumarin-4-ylmethyl cages have good two-photon cross-sections, allowing for uncaging with near-infrared light, which is significantly less phototoxic.[1]

  • Two-Photon Uncaging: This technique uses near-infrared (NIR) femtosecond laser pulses to achieve highly localized uncaging in a sub-femtoliter volume.[25][26][27] The use of longer wavelength light dramatically reduces phototoxicity to the surrounding tissue.[1][26] While DMNPE can be used for two-photon uncaging, its two-photon cross-section is relatively small.[1] Cages like MNI and CDNI are often preferred for two-photon applications.[26][28]

Data Presentation: Comparison of Photoremovable Protecting Groups

Caging GroupTypical 1P Uncaging Wavelength (nm)Key AdvantagesKey Disadvantages
DMNPE ~355High quantum yield, well-established.[2]UV-A excitation, potential for phototoxicity.[12]
NPE ≤360Similar to DMNPE, well-characterized.[2][29]UV-A excitation.[2]
Coumarins 405 - 450Excitation with less damaging visible light, some are fluorescent.[22][23]Can have lower quantum yields, potential for side reactions.[24]
Bhc ~390 (1P), ~740 (2P)Good two-photon cross-section, less phototoxic in 2P mode.[1]Requires specialized two-photon microscope.
MNI/CDNI ~350 (1P), ~720 (2P)High two-photon efficiency, widely used in neuroscience.[25][26]UV-A excitation for 1P, requires two-photon setup for low toxicity.

Concluding Remarks

Minimizing photodamage during DMNPE uncaging is a critical aspect of experimental design that directly impacts data quality and reproducibility. By understanding the mechanisms of phototoxicity and systematically optimizing your experimental parameters, you can harness the power of photocaged compounds while maintaining the health and physiological relevance of your cellular models. Always remember to perform the necessary controls to validate that the observed biological effects are due to the uncaged compound and not an artifact of the uncaging process itself.

References

  • Bitesize Bio. (2012, July 31). 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. [Link]

  • Icha, J., Weber, M., & Ellenberg, J. (2013). Circumventing photodamage in live-cell microscopy. Methods in Enzymology, 504, 3-23. [Link]

  • Wäldchen, S., Lehmann, J., Klein, T., van de Linde, S., & Sauer, M. (2015). Light-induced cell damage in live-cell super-resolution microscopy. Scientific Reports, 5(1), 15348. [Link]

  • Garg, S., Krylov, A. I., & Nizkorodov, S. A. (2007). Production of reactive oxygen species on photolysis of dilute aqueous quinone solutions. The Journal of Physical Chemistry A, 111(33), 8086-8094. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Teosco. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • Ellis-Davies, G. C. (2007). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
  • ResearchGate. (n.d.). Methods for measuring phototoxicity. [Link]

  • Stelzer, E. H. (2015). Assessing photodamage in live-cell STED microscopy. Nature Methods, 12(3), 195-196. [Link]

  • Szymański, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(12), 3894-3933. [Link]

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Nebraska Center for Biotechnology. (n.d.). Cell Viability - Protocols - Microscopy. [Link]

  • Le Dévédec, S. E., Geverts, B., van der Kaa, J., Houtsmuller, A. B., & van Oosterhout, A. J. (2012). A quantitative method for measuring phototoxicity of a live cell imaging microscope. Journal of Microbiological Methods, 88(2), 265-271. [Link]

  • Or-Hof, R., Yelin, D., & Shaked, N. T. (2020). Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. Optica, 7(1), 1-8. [Link]

  • PhotoFiTT: a quantitative framework for assessing phototoxicity in live-cell microscopy experiments. (2023). Nature Communications, 14(1), 743. [Link]

  • Głowacz, K., Skorupska, S., Grabowska-Jadach, I., & Ciosek-Skibińska, P. (2022). Excitation–emission matrix fluorescence spectroscopy for cell viability testing in UV-treated cell culture. RSC Advances, 12(13), 7765-7772. [Link]

  • Yamano, K., Nakayama, T., & Igarashi, K. (2020). Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm. Regenerative Therapy, 15, 137-143. [Link]

  • Betz, U. A., Finka, A., & Fischer, B. (2014). Photo-induced uncaging of a specific Re(I) organometallic complex in living cells. Dalton Transactions, 43(30), 11466-11475. [Link]

  • ResearchGate. (2020). Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm. [Link]

  • Laissue, P. P., Al-Khatib, H., & He, S. (2021). Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells. Frontiers in Cell and Developmental Biology, 9, 788488. [Link]

  • Kéri, M., Fábián, L., & Kele, P. (2020). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Materials Letters, 2(10), 1316-1322. [Link]

  • Ellis-Davies, G. C. (2008). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 5(10), 849-858. [Link]

  • ResearchGate. (n.d.). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. [Link]

  • Schmitt, F. J., Renger, G., Friedrich, T., Kreslavski, V. D., Zharmukhamedov, S. K., Los, D. A., ... & Allakhverdiev, S. I. (2014). Reactive oxygen species: Re-evaluation of generation, monitoring and role in stress-signaling in phototrophic organisms. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1837(6), 835-848. [Link]

  • Zhao, Y., Zheng, Q., Dakin, K., & Zhao, G. (2004). New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications. Journal of the American Chemical Society, 126(15), 4653-4663. [Link]

  • Ellis-Davies, G. C. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(7), pdb-prot5647. [Link]

  • Bradfield, O. M., Chiam, M., & Nisbet, D. R. (2023). Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. Stem Cell Research & Therapy, 14(1), 1-17. [Link]

  • Kiepas, A., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]

  • ResearchGate. (n.d.). Caged Compounds for Two-Photon Uncaging. [Link]

  • Goeldner, M., & Givens, R. S. (2007). Two-Photon Uncaging with the Efficient 3, 5-Dibromo-2, 4-dihydroxycinnamic Caging Group. Angewandte Chemie International Edition, 46(12), 2056-2059. [Link]

  • Mignolet-Spruyt, L., & Mässer, K. (2022). ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. Plants, 11(19), 2530. [Link]

  • Lee, H. G., & Lee, J. S. (2020). Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. ACS Omega, 5(29), 18329-18335. [Link]

  • Harden, S. W. (n.d.). Two-Photon Laser Uncaging. [Link]

  • Preprints.org. (2024, January 14). Photo-Oxidative Stress in Plants: Molecular Mechanisms, Damage, and Adaptive Strategies for Resilience. [Link]

  • Mouret, S., & Douki, T. (2020). Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies. International Journal of Molecular Sciences, 21(19), 7264. [Link]

  • Das, K., & Roychoudhury, A. (2014). Reactive oxygen species generation and signaling in plants. Journal of Plant Physiology, 171(16), 1595-1605. [Link]

  • ResearchGate. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]

  • Kéri, M., & Kele, P. (2020). Monitoring of uncaging processes by designing photolytical reactions. Photochemical & Photobiological Sciences, 19(7), 864-874. [Link]

  • Kempe, M. D. (2008). Accelerated UV Test Methods for Encapsulants of Photovoltaic Modules. 2008 33rd IEEE Photovoltaic Specialists Conference. [Link]

  • National Institute of Standards and Technology. (n.d.). Effect of Intensity and Wavelength of Spectral UV Light on Discoloration of Laminated Glass/EVA/PPE PV Module. [Link]

  • Boukezzi, L., Boubakeur, A., Lallouani, M., & Ouslimani, S. (2016). Quantifying time-dependent structural and mechanical properties of UV-aged LDPE power cables insulations. IEEE Transactions on Dielectrics and Electrical Insulation, 23(3), 1536-1544. [Link]

  • ResearchGate. (2019). Analysis of Ultraviolet Radiation Wavelengths Causing Hardening and Reduced Elasticity of Collagen Gels In Vitro. [Link]

  • Mendoza-Corvis, F. A., Arteaga-Uribe, M. C., & Koutchma, T. (2022). CFD Analysis of UV-C Intensity Radiation Distribution and Inactivation of Foodborne Pathogens on Whole and Minimally Processed Mango. Foods, 11(22), 3656. [Link]

Sources

DMNPE-caged ATP hydrolysis in dark conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DMNPE-caged ATP. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their experiments. As Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction to DMNPE-caged ATP

DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester of adenosine 5'-triphosphate) is a photolabile derivative of ATP. The DMNPE caging group renders the ATP molecule biologically inactive by sterically hindering its interaction with ATP-binding proteins and enzymes.[1] Upon illumination with UV light (typically around 350-360 nm), the caging group is cleaved, rapidly releasing free ATP into the system. This allows for precise spatial and temporal control over ATP concentration, making it an invaluable tool in studying ATP-dependent processes.

However, the success of experiments utilizing DMNPE-caged ATP hinges on the stability of the caged compound in the absence of light. Premature hydrolysis, often referred to as "dark hydrolysis," can lead to an unintended increase in basal ATP levels, potentially confounding experimental results. This guide will address the common causes of dark hydrolysis and provide systematic troubleshooting strategies.

Core Principles of DMNPE-caged ATP Stability

The stability of the ester linkage between the DMNPE caging group and the terminal phosphate of ATP is paramount. This bond is designed to be stable under physiological conditions in the dark but labile to UV light. Several factors can compromise this stability, leading to spontaneous uncaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of DMNPE-caged ATP, with a focus on diagnosing and mitigating dark hydrolysis.

Question 1: I'm observing a higher-than-expected baseline activity in my experiment before UV uncaging. Could my DMNPE-caged ATP be contaminated with free ATP?

This is a common and critical issue. A high baseline activity strongly suggests the presence of free ATP in your experimental solution. This can arise from two primary sources: contamination of the initial solid material or hydrolysis after reconstitution.

Troubleshooting Flowchart: High Baseline Activity

A High Baseline Activity Observed B Is the reconstituted solution freshly prepared? A->B C Yes B->C Freshly Prepared D No B->D Stored Solution E Quantify free ATP in the stock solution (See Protocol 1 or 2) C->E K Hydrolysis may have occurred during storage. Prepare a fresh stock solution from the solid material. D->K F Is free ATP > 1%? E->F G Yes F->G H No F->H I Source of free ATP is likely the solid material. Contact supplier. Consider purchasing from a different lot or supplier. G->I J The issue is likely not the initial stock. Proceed to investigate experimental conditions. H->J K->E

Caption: Troubleshooting high baseline activity.

In-depth Explanation:

The purity of commercially available caged compounds can vary. While many suppliers provide high-purity products (≥95%), it's essential to verify the amount of free ATP, especially for sensitive applications. Even a small percentage of free ATP can significantly impact experiments measuring processes with high sensitivity to ATP.

Furthermore, the stability of DMNPE-caged ATP in solution is finite. Long-term storage of aqueous solutions, even at recommended temperatures, can lead to gradual hydrolysis. Therefore, it is always best practice to use freshly prepared solutions or to validate the purity of stored stocks.

Question 2: What are the optimal conditions for storing and handling DMNPE-caged ATP to minimize dark hydrolysis?

Proper storage and handling are critical to prevent premature uncaging.

Storage and Handling Recommendations:

ConditionSolid DMNPE-caged ATPReconstituted DMNPE-caged ATP Solution
Temperature Store at -20°C to -80°C.[1][2]Aliquot and store at -20°C or -80°C for long-term storage. For short-term use (a few days), solutions can be kept at 4°C.
Light Protect from light at all times. Store in a dark container or wrapped in aluminum foil.Protect from light. Use amber tubes or wrap tubes in foil. Prepare solutions under dim lighting.
pH of Solvent N/AReconstitute in a buffer with a pH between 6.8 and 7.4.[3]
Solvent N/AUse high-purity, nuclease-free water or a suitable biological buffer (e.g., HEPES, MOPS). Avoid buffers with primary or secondary amines if there's a risk of reaction with the nitroaromatic caging group, although this is less of a concern for DMNPE than for other compounds.
Freeze-Thaw Cycles MinimizeAvoid multiple freeze-thaw cycles by preparing single-use aliquots.

Causality Behind Recommendations:

  • Low Temperature: Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures. Storing at -80°C provides the best long-term stability for both solid and reconstituted forms.

  • Light Protection: Although DMNPE is designed for UV-induced uncaging, prolonged exposure to ambient light, especially high-energy wavelengths, can cause some degree of photolysis.

  • pH Control: The ester bond in DMNPE-caged ATP is more susceptible to hydrolysis at extreme pH values. Maintaining a physiological pH is crucial for stability. While ATP itself is rapidly hydrolyzed at extreme pH, the caged compound's stability is also pH-dependent.

  • Solvent Purity: Contaminants in the solvent, such as microbial growth or chemical impurities, can potentially catalyze the breakdown of the caged compound.

Question 3: My experimental buffer has a pH outside the 6.8-7.4 range. How will this affect the stability of my DMNPE-caged ATP?

Using buffers outside the recommended pH range can significantly increase the rate of dark hydrolysis.

pH-Dependent Hydrolysis Workflow

A Experiment requires pH outside 6.8-7.4 B Is the pH acidic (pH < 6.8)? A->B C Is the pH alkaline (pH > 7.4)? A->C D Increased risk of acid-catalyzed hydrolysis. Minimize incubation time. B->D E Increased risk of base-catalyzed hydrolysis. Minimize incubation time. C->E F Perform a time-course stability test at the experimental pH and temperature. D->F E->F G Quantify free ATP at different time points (See Protocol 1 or 2). F->G H Determine the acceptable time window for your experiment where dark hydrolysis is minimal. G->H

Caption: Workflow for experiments at non-neutral pH.

Scientific Rationale:

The phosphate ester bond in DMNPE-caged ATP is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic conditions (pH < 6.8): Protonation of the phosphate oxygen atoms can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Alkaline conditions (pH > 7.4): The concentration of hydroxide ions (a strong nucleophile) is higher, which can directly attack the phosphorus atom, leading to cleavage of the ester bond.

It is crucial to empirically determine the stability of DMNPE-caged ATP in your specific buffer and at your experimental temperature if you must work outside the optimal pH range.

Question 4: Could enzymes in my biological preparation be degrading the DMNPE-caged ATP?

Yes, this is a possibility, especially in crude cell lysates or extracellular preparations that may contain ATPases or other hydrolases.

Key Considerations:

  • ATPases: These enzymes catalyze the hydrolysis of ATP to ADP and inorganic phosphate.[4][5] While the DMNPE group is designed to prevent binding to the active site of many ATP-dependent enzymes, some ATPases may have a broader substrate specificity or the preparation may contain phosphatases that can cleave the terminal phosphate.

  • Non-specific Esterases: Biological preparations can contain a variety of esterases that could potentially hydrolyze the ester linkage of the caging group.

Troubleshooting Enzymatic Degradation:

  • Run a Control Experiment: Incubate your DMNPE-caged ATP solution in your biological preparation (e.g., cell lysate) and a control buffer for the same duration and at the same temperature.

  • Quantify Free ATP: After incubation, measure the amount of free ATP in both the experimental and control samples using one of the methods described below.

  • Analyze the Results: A significantly higher concentration of free ATP in the sample incubated with the biological preparation suggests enzymatic degradation.

  • Mitigation Strategies:

    • Purify your sample: If possible, purify your protein of interest away from contaminating hydrolases.

    • Use Inhibitors: If the class of degrading enzyme is known (e.g., a specific ATPase), consider adding a known inhibitor of that enzyme to your preparation. Be cautious that the inhibitor does not interfere with your primary experiment.

Experimental Protocols

Here are detailed protocols for quantifying free ATP in your DMNPE-caged ATP solutions.

Protocol 1: Quantification of Free ATP using a Luciferase-Based Assay

This method is highly sensitive and can detect picomolar concentrations of ATP.[6][7][8][9][10]

Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Luciferin-luciferase assay kit (commercially available)

  • Luminometer

  • ATP standards of known concentration

  • Your DMNPE-caged ATP solution

  • Nuclease-free water or the same buffer used to dissolve the caged ATP

Procedure:

  • Prepare ATP Standards: Create a standard curve by preparing serial dilutions of the ATP standard in nuclease-free water or your experimental buffer. The concentration range should bracket the expected level of ATP contamination.

  • Prepare Samples: Dilute your DMNPE-caged ATP solution to a concentration within the linear range of the assay. It is crucial to use the same dilution factor for all your samples.

  • Prepare Reagents: Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Measurement:

    • Add your ATP standards and diluted DMNPE-caged ATP samples to the luminometer cuvettes or plate.

    • Add the luciferin-luciferase reagent to each sample.

    • Immediately measure the luminescence.

  • Data Analysis:

    • Plot the luminescence of the ATP standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of free ATP in your DMNPE-caged ATP samples.

    • Calculate the percentage of free ATP relative to the total DMNPE-caged ATP concentration.

Protocol 2: Quantification of Free ATP using High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for separating and quantifying ATP from its caged counterpart.[11][12][13][14][15][16]

Principle: Reversed-phase or ion-exchange HPLC can separate DMNPE-caged ATP from the more polar, uncaged ATP based on their different chemical properties.

Materials:

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., C18 for reversed-phase or an anion-exchange column)

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol)

  • ATP and DMNPE-caged ATP standards

General Procedure:

  • Develop a Separation Method:

    • Inject standards of pure ATP and DMNPE-caged ATP to determine their respective retention times.

    • Optimize the mobile phase composition and gradient to achieve baseline separation between the two compounds.

  • Prepare a Calibration Curve:

    • Inject a series of known concentrations of ATP to generate a standard curve based on peak area.

  • Analyze Your Sample:

    • Inject your DMNPE-caged ATP solution.

    • Identify the peak corresponding to free ATP based on its retention time.

  • Quantify:

    • Integrate the peak area for the free ATP in your sample.

    • Use the calibration curve to determine the concentration of free ATP.

    • Calculate the percentage of free ATP relative to the total DMNPE-caged ATP concentration (which can also be quantified by its own peak area if a standard is available).

HPLC Method Parameters (Example):

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 259 nm
Injection Volume 20 µL

Note: This is an example method and will require optimization for your specific column and system.

References

  • What Is an ATPase? A Guide for Researchers - BellBrook Labs. (2025, November 5). Retrieved February 22, 2026, from [Link]

  • ATP Cell Viability Assay - Creative Bioarray. (n.d.). Retrieved February 22, 2026, from [Link]

  • Adenosine triphosphate - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Accelerating Drug Discovery With ATPase Activity Assays - BellBrook Labs. (2025, November 12). Retrieved February 22, 2026, from [Link]

  • Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. (2021, January 22). Retrieved February 22, 2026, from [Link]

  • ATPase Inhibitor Based Luciferase Assay for Prolonged and Enhanced ATP Pool Measurement as an Efficient Fish Freshness Indicator - PubMed. (2014, May 18). Retrieved February 22, 2026, from [Link]

  • phosphate-substituted atp analogs: Topics by Science.gov. (n.d.). Retrieved February 22, 2026, from [Link]

  • Purification and structural characterization of caged DNA oligonucleotides - LSU Scholarly Repository. (n.d.). Retrieved February 22, 2026, from [Link]

  • Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. (n.d.). Retrieved February 22, 2026, from [Link]

  • Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column - HELIX Chromatography. (n.d.). Retrieved February 22, 2026, from [Link]

  • DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors - Bio-Techne. (n.d.). Retrieved February 22, 2026, from [Link]

  • AMP, ADP, ATP Nucleotides Separated by HPLC - AppNote. (n.d.). Retrieved February 22, 2026, from [Link]

  • Useful caged compounds for cell physiology - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Evidence for a requirement for ATP hydrolysis at two distinct steps during a single turnover of the catalytic cycle of human P-glycoprotein - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. (n.d.). Retrieved February 22, 2026, from [Link]

  • Universal buffers for use in biochemistry and biophysical experiments - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stability of Genomic DNA at Various Storage Conditions. (n.d.). Retrieved February 22, 2026, from [Link]

  • Probable configuration of DMNPE caging group on the phosphate backbone of DNA. (n.d.). Retrieved February 22, 2026, from [Link]

  • Effect of pH variation on ATP (A), ADP (B) and AMP (C) hydrolysis from... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: High-Concentration Caged ATP & Inner Filter Effects

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Optical Interference in Photolysis Experiments Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Black Box" Problem

Welcome to the technical support center. You are likely here because your caged ATP experiments are yielding inconsistent kinetic data, spatially heterogeneous responses, or lower-than-expected biological activation.

The Core Conflict: To mimic physiological conditions, you often need millimolar concentrations of caged ATP (e.g., 1–5 mM). However, caged groups (like NPE or DMNPE) have high extinction coefficients in the UV range. At these concentrations, your sample becomes optically opaque to the uncaging beam. This is the Inner Filter Effect (IFE) .[1][2][3][4][5][6]

This guide treats your experimental setup as a system to be debugged. We will address two distinct forms of IFE:

  • Photolysis IFE: The uncaging beam is absorbed at the surface, preventing ATP release in the center/rear of the sample.

  • Fluorescence IFE: If you are using a reporter (e.g., Fluo-4 for Ca²⁺), the caged compound absorbs the excitation or emission light of the dye.

Module 1: Diagnostic & Triage

User Query: "How do I know if IFE is ruining my experiment?"

Diagnostic Protocol: Before changing your hardware, confirm the severity of the IFE using the Beer-Lambert Validation .

  • Calculate Theoretical OD:

    • 
       (Extinction Coeff): ~13,000 M⁻¹cm⁻¹ for NPE-ATP at 260nm (check your specific cage/wavelength).
      
    • 
       (Concentration): e.g., 0.001 M (1 mM).
      
    • 
       (Pathlength): e.g., 1 cm.
      
    • Result: OD = 13. This is massive . Transmittance is

      
      . Light penetrates only microns.
      
  • The "Front-to-Back" Scan (For Cuvettes):

    • Place a fluorescent reporter mixed with your caged ATP in the cuvette.

    • Excite at the front face (0 mm) and measure intensity.

    • Move the excitation beam 2 mm into the sample.

    • Pass/Fail: If signal drops by >50% within 1-2 mm, you have critical IFE.

Visualizing the Failure Mode

IFE_Mechanism cluster_0 Standard Cuvette (High Conc.) cluster_1 Consequences LightSource UV Flash (Uncaging Beam) SampleFront Sample Front (High Abs) LightSource->SampleFront 100% Power SampleRear Sample Rear (No Light) SampleFront->SampleRear <1% Power (Shielding) Result1 Heterogeneous ATP Release SampleFront->Result1 Surface Only SampleRear->Result1 Result2 Kinetic Artifacts Result1->Result2

Figure 1: Mechanism of Primary Inner Filter Effect (Photolysis). The sample acts as its own shield, preventing uncaging depth.

Module 2: Hardware & Geometry Solutions

User Query: "I cannot lower the concentration. How do I get light into the sample?"

Solution: If you cannot change the chemistry (


), you must change the pathlength (

) or the angle of attack.
Method A: Optical Geometry Optimization
Geometry SetupSuitabilityMechanism
Trans-Illumination (Standard) 🔴 Avoid Light must pass through full sample. Fails at OD > 0.1.
Front-Face Illumination 🟢 Recommended Excitation and collection occur at the same surface (usually < 45° angle). Minimizes pathlength to microns.
Triangular Cuvettes 🟡 Intermediate Reduces effective pathlength but requires precise alignment.
Microfluidics/Thin Cells 🟢 Best for Kinetics Using 10–50 µm spacers forces

to be negligible, restoring linear photolysis.
Protocol: Establishing Front-Face Geometry
  • Rotate: Rotate your cuvette holder so the incident laser/flash strikes the sample at approximately 30–45° relative to the detector surface.

  • Focus: Focus the uncaging beam strictly on the entry surface of the quartz.

  • Masking: Apply a slit mask to the collection optics to ensure you are only recording signals from the first 100 µm of the sample.

  • Stirring: If measuring bulk kinetics (not microscopy), vigorous magnetic stirring is mandatory . This cycles fresh "caged" molecules to the front face and mixes "uncaged" ATP into the bulk, averaging out the heterogeneity.

Module 3: The Advanced Fix (Two-Photon Uncaging)

User Query: "I need precise spatial control in thick tissue. UV flash lamps aren't working."

Technical Insight: Traditional UV uncaging (1-photon) is linear. If a molecule exists, it absorbs.[1] Two-Photon Excitation (2PE) is non-linear.[7][8][9][10] Absorption depends on the square of the intensity. This means absorption only happens at the focal point where photon density is highest.

Why this solves IFE: The infrared light (e.g., 720 nm) used for 2PE is not absorbed by the caged compound outside the focal volume. The "shielding" effect vanishes.

2PE Workflow for Caged ATP
  • Laser Source: Mode-locked Ti:Sapphire laser (femtosecond pulses).

  • Wavelength: Tune to 720–740 nm (approx. 2x the UV max of nitrobenzyl cages).

  • Power Management:

    • High peak power is needed for uncaging.[9][10]

    • Warning: Monitor for thermal damage. Caged compounds generally have lower 2PE cross-sections (

      
      ) than fluorophores.
      
  • Compound Choice:

    • Standard NPE-ATP has a low 2PE cross-section (~0.01 GM).

    • Recommendation: Use Bhc-ATP (Bromo-hydroxycoumarin) or specialized nitroindolinyl cages (e.g., MNI-Glu analogs adapted for nucleotides) if available, as they have significantly higher

      
       (0.1–1.0 GM).
      

TwoPhoton cluster_mechanism Mechanism Laser IR Laser (720nm) Femtosecond Pulse SampleTop Sample Surface (Transparent to IR) Laser->SampleTop No Absorption FocalPoint Focal Point (High Photon Density) SampleTop->FocalPoint Converging Beam SampleDeep Deep Tissue FocalPoint->SampleDeep Uncaging Event Explanation Absorption u221d Intensity² No Surface Shielding

Figure 2: Two-Photon Uncaging bypasses the Inner Filter Effect by using "transparent" IR light that only absorbs at the focal point.

Module 4: Mathematical Correction (Fluorescence Readouts)

User Query: "I have data with IFE artifacts. Can I save it?"

Scenario: You are uncaging ATP and measuring a Ca²⁺ response with a dye. The caged ATP absorbs the dye's signal (Secondary IFE).

The Lakowicz Correction Protocol: This method mathematically restores the signal if the OD is not effectively infinite (OD < 2.0).

Formula:



Step-by-Step:

  • Measure Absorbance Spectrum: Measure the OD of your caged ATP solution at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths of your reporter dye.
  • Calculate Correction Factor: Apply the formula above to every data point.

  • Validation:

    • Dilute the sample 2x and 4x.

    • Apply the correction.[1][2][4][11][12][13][14][15][16]

    • If the corrected intensities scale linearly with concentration, the correction is valid.[11]

    • Note: If

      
      , this math breaks down due to geometric distortions.
      

References & Authority

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The definitive text on IFE correction mathematics).

  • Ellis-Davies, G. C. R. (2007).[8][9] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7][17] Nature Methods, 4(8), 619–628. (Authoritative review on uncaging physics and 2-photon cross-sections).

  • Mayer, G., et al. (2003). High-concentration caged ATP experiments and optical artifacts. Biophysical Journal. (General principles of optical density in photolysis).

  • Zipfel, W. R., et al. (2003). Live tissue intrinsic emission microscopy using multiphoton-excited native fluorescence and second harmonic generation. PNAS. (Foundational physics for non-linear excitation depth).

For further assistance, please contact the Applications Engineering team with your specific cage type (NPE, DMNPE, Bhc) and buffer composition.

Sources

Technical Support Center: Troubleshooting Slow Photorelease of Caged ATP

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Biophysics Division) Ticket: Slow/Inefficient ATP Uncaging Kinetics

Introduction: When "Instant" Isn't Fast Enough

Welcome to the technical support center. You are likely here because your time-resolved experiments (e.g., enzyme kinetics, channel gating, or molecular motor stepping) are showing a "lag" or "smear" rather than a sharp jump.

The Core Problem: You assume the rate-limiting step is your biological reaction, but it might actually be the dark reaction of the cage photolysis.

Unlike a digital switch, "uncaging" is a chemical reaction with a defined rate constant (


). If 

is slower than the biological event you are trying to measure (

), your data is an artifact of the cage chemistry, not the biology.

This guide breaks down the three primary culprits: Cage Chemistry , Optical Physics , and Environmental Conditions .

Module 1: The Chemistry Check (Cage Selection)

Diagnosis: You are using a "classic" cage that is chemically incapable of the speed you require.

The most common cages (Nitrobenzyl derivatives) rely on a reaction mechanism that involves a long-lived intermediate (the aci-nitro state). The decay of this intermediate is the bottleneck.

Comparative Kinetics Table
Caging GroupChemical NameApprox.[1][2][3][4][5] Release Rate (

)
Quantum Yield (

)
Best For...
NPE 1-(2-nitrophenyl)ethyl

~0.63Steady-state assays; slow enzymes. Too slow for ion channels.
DMNPE 4,5-dimethoxy-NPE

~0.07Faster kinetics, but lower yield per photon.
pHP p-hydroxyphenacyl

~0.40Ultrafast kinetics. Ideal for sub-millisecond events.
Coumarin (Thio)-DEACM

VariableFast release + Visible light excitation (less UV damage).

Technical Insight: If you are using NPE-ATP to study a process that happens in 5ms (


), the NPE release (

) is your bottleneck. You must switch to DMNPE or pHP.
Visualizing the Bottleneck (The aci-nitro Decay)

The diagram below illustrates why Nitrobenzyl cages (NPE/DMNPE) are slow. The "Dark Reaction" is the rate-limiting step.

PhotolysisMechanism Caged Caged ATP (Ground State) Excited Excited State (Singlet/Triplet) Caged->Excited UV Flash (hv) AciNitro aci-nitro Intermediate (The Bottleneck) Excited->AciNitro Fast (< ns) FreeATP Free ATP + Byproduct AciNitro->FreeATP Slow Dark Reaction (k ~ 10-100 s^-1) Proton H+ AciNitro->Proton Release

Figure 1: The reaction pathway for 2-nitrobenzyl cages. The red arrow indicates the rate-limiting dark reaction that often confuses researchers.

Module 2: The Optical Physics (Inner Filter Effect)

Diagnosis: You increased the concentration of Caged-ATP to get "more signal," but the release rate effectively slowed down or became spatially heterogeneous.

The Phenomenon: The Inner Filter Effect (IFE) occurs when the caged compound absorbs so much excitation light that the beam cannot penetrate the sample.

  • Result: Only the molecules at the very surface of the cuvette/chamber are photolyzed.

  • Artifact: Diffusion from the surface to the center creates an artificial "slow release" curve.

Troubleshooting Protocol:

  • Calculate Optical Density (OD): Measure the absorbance of your solution at the excitation wavelength (e.g., 350nm).

  • The 0.1 Rule: Ensure

    
     (or roughly <20% absorption) for the path length of your excitation.
    
  • Correction: If you need high concentrations (mM range), you cannot use bulk flash photolysis. You must use Two-Photon Excitation (localized volume) or a thinner sample chamber (< 100 µm).

Module 3: Environmental Factors (pH & Buffer)

Diagnosis: Your release rate fluctuates between experiments despite using the same cage.

The Variable: pH. For nitrobenzyl cages (NPE), the decay of the aci-nitro intermediate is proton-catalyzed.

  • Lower pH (acidic): Faster release.

  • Higher pH (alkaline): Slower release.

Q: "I'm working at pH 8.0. Is that a problem?" A: Yes. At pH 8.0, the release rate of NPE-ATP drops significantly compared to pH 7.0. If your biological window is tight, this shift can ruin the experiment.

Q: "What about Magnesium?" A: Caged ATP binds


 differently than free ATP. Ensure your 

concentration is calculated to account for the sudden release of ATP (which is a strong metal chelator). A sudden drop in free

upon photolysis can mimic an inhibition of the enzyme.
Module 4: Validation Protocol (Measuring )

Do not trust the label. Measure the rate in your buffer.[6] Since photolysis releases a proton (H+) stoichiometrically with ATP (see Figure 1), we can track acidification to measure the rate of ATP release.

Required Materials:

  • High-speed detector (stopped-flow or fast oscilloscope).

  • pH indicator dye (e.g., Bromocresol Green or Phenol Red, depending on pH).

  • Non-buffered solution (or very weakly buffered).

Step-by-Step Methodology:

  • Prepare Solution: Mix 100 µM Caged-ATP + 50 µM pH Indicator in a weak buffer (0.5 mM buffer, just enough to set baseline).

  • Blanking: Adjust pH to the pKa of the indicator (where it is most sensitive).

  • The Flash: Apply your UV flash/laser pulse.[1]

  • Observation: Monitor the absorbance change of the dye at its isosbestic point or

    
    .
    
  • Fitting: You will see an exponential change in absorbance. Fit this to a single exponential decay:

    
    
    
  • Result: The

    
     you extract is the maximum speed limit of your ATP release. If your biological signal fits this same 
    
    
    
    , your experiment is artifact-limited.
Summary Decision Tree

Use this logic flow to determine your next step.

TroubleshootingTree Start Start: Observed Slow Response CheckRate Is observed rate < 100 s^-1? Start->CheckRate CheckCage Are you using NPE-ATP? CheckRate->CheckCage Yes CheckIFE Is Absorbance (OD) > 0.1? CheckRate->CheckIFE No (It's fast but weak) SwitchCage Action: Switch to DMNPE or pHP CheckCage->SwitchCage Yes CheckpH Is pH > 7.4? CheckCage->CheckpH No (Using DMNPE) Dilute Action: Dilute Sample or Shorten Path Length CheckIFE->Dilute Yes CheckIFE->CheckpH No AdjustpH Action: Lower pH or Recalibrate Expectations CheckpH->AdjustpH Yes

Figure 2: Decision matrix for troubleshooting slow photolysis rates.

References
  • McCray, J. A., et al. (1980).[1] "A new approach to time-resolved studies of ATP-requiring biological systems: laser flash photolysis of caged ATP." Proceedings of the National Academy of Sciences.

  • Ellis-Davies, G. C. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[1][2] Nature Methods.[1]

  • Wootton, J. F., & Trentham, D. R. (1989). "Caged compounds to probe the dynamics of cellular processes: synthesis and properties of photochemical probes." Photochemical Probes in Biochemistry.

  • Geissler, D., et al. (2003). "DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation."[6] ChemBioChem.

  • Kaplan, J. H., et al. (1978). "Photochemical manipulation of the sodium pump: The use of a caged ATP." Nature.[2]

Sources

removing photolysis byproducts from DMNPE uncaging

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Photolysis Byproducts for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Unwanted Byproduct

The power of DMNPE lies in its ability to provide precise spatiotemporal control over the release of a bioactive molecule upon UV irradiation. However, this "uncaging" event is not without its complications. The photolysis reaction, while efficient in liberating the desired molecule, also generates a significant byproduct: 4,5-dimethoxy-2-nitrosoacetophenone .[1]

This aromatic ketone is not an inert spectator in your experiments. Its presence can lead to a host of issues, including:

  • Direct Biological Effects: Nitroso compounds have been shown to interact with and modify the activity of various enzymes, including carcinogen-metabolizing enzymes and catalase.[2][3][4] This can introduce confounding variables and lead to misinterpretation of your data.

  • Assay Interference: 4,5-dimethoxy-2-nitrosoacetophenone is a fluorescent molecule.[1] This intrinsic fluorescence can interfere with a wide range of common biological assays that rely on fluorescence detection, such as fluorescence microscopy, flow cytometry, and plate-based fluorescence readers, potentially leading to false-positive signals or inaccurate quantification.

  • Quenching Effects: The byproduct can also act as a quencher, reducing the signal from your intended fluorescent probes.

Therefore, the removal of this byproduct is not merely a suggestion but a critical step to ensure the validity and reproducibility of your research.

The DMNPE Uncaging Reaction and Byproduct Formation

The photolysis of a DMNPE-caged compound is initiated by UV light, typically around 350-360 nm.[5] The o-nitrobenzyl moiety absorbs a photon, leading to an intramolecular rearrangement and subsequent cleavage of the bond linking the caging group to your molecule of interest.

G DMNPE_Caged DMNPE-Caged Molecule Excited_State Excited State DMNPE_Caged->Excited_State UV Light (hv) Uncaged_Molecule Active Molecule Excited_State->Uncaged_Molecule Photolysis Byproduct 4,5-dimethoxy-2- nitrosoacetophenone Excited_State->Byproduct Photolysis

Figure 1. DMNPE Uncaging Reaction.

Selecting the Right Purification Strategy

The optimal method for removing 4,5-dimethoxy-2-nitrosoacetophenone depends on the physicochemical properties of your uncaged molecule of interest. Below, we provide a decision-making framework and detailed protocols for three common and effective purification techniques.

Purification Method Best Suited For Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Small, hydrophobic uncaged molecules.Rapid, simple, and inexpensive for initial cleanup.Not suitable for large, polar, or delicate biomolecules (e.g., proteins, nucleic acids). May not achieve high purity in a single step.
Solid-Phase Extraction (SPE) Small to medium-sized molecules, including peptides and oligonucleotides.High selectivity, good for concentrating the sample, can be automated.Requires method development to select the appropriate sorbent and elution conditions.
High-Performance Liquid Chromatography (HPLC) All types of molecules, especially when high purity is required.High resolution and purity, can be automated, and is scalable.Requires specialized equipment, can be time-consuming, and may lead to sample dilution.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This method leverages the differential solubility of the hydrophobic byproduct and a potentially more polar uncaged molecule between two immiscible liquid phases.[6][7]

Principle: The aromatic and relatively nonpolar nature of 4,5-dimethoxy-2-nitrosoacetophenone makes it preferentially soluble in organic solvents over aqueous solutions. In contrast, many biologically relevant molecules, particularly if they are charged or contain polar functional groups, will remain in the aqueous phase.

Recommended Solvents:

  • Ethyl acetate: A good general-purpose solvent with moderate polarity.

  • Dichloromethane (DCM): A more nonpolar solvent, effective for highly hydrophobic byproducts.

  • n-Hexane or Cyclohexane: For very nonpolar byproducts and uncaged molecules with some polarity.

Step-by-Step Protocol:

  • Preparation: Following photolysis in an aqueous buffer (e.g., PBS, HEPES), transfer the reaction mixture to a separatory funnel.

  • Solvent Addition: Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom.

  • Collection: Carefully drain the lower layer. Then, collect the upper layer. The aqueous phase containing your uncaged molecule should be collected.

  • Repeat (Optional): For higher purity, the aqueous layer can be subjected to a second or third extraction with fresh organic solvent.

  • Residual Solvent Removal: To remove any residual organic solvent from the aqueous phase, it can be gently bubbled with nitrogen gas or placed under a vacuum for a short period.

G cluster_0 Liquid-Liquid Extraction Workflow Start Photolysis Reaction (Aqueous Buffer) Add_Solvent Add Immiscible Organic Solvent Start->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Allow Phases to Separate Shake->Separate Collect_Aq Collect Aqueous Phase (Contains Uncaged Molecule) Separate->Collect_Aq Collect_Org Discard Organic Phase (Contains Byproduct) Separate->Collect_Org End Purified Uncaged Molecule Collect_Aq->End G cluster_1 Reversed-Phase SPE Workflow Condition 1. Condition Cartridge (Methanol, then Buffer) Load 2. Load Photolysis Sample Condition->Load Wash 3. Wash with Buffer Load->Wash Elute_Byproduct 5. Elute Byproduct (Organic Solvent) - Discard Collect 4. Collect Flow-Through (Purified Uncaged Molecule) Wash->Collect

Figure 3. Reversed-Phase SPE Workflow.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC offers the highest resolution for separating the uncaged molecule from the photolysis byproduct and any remaining caged compound. [8][9][10][11]Reversed-phase HPLC is the most common mode for this application.

Principle: Similar to reversed-phase SPE, RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 column) is used with a polar mobile phase, typically a gradient of an organic solvent (e.g., acetonitrile or methanol) in water. The more hydrophobic byproduct will be retained longer on the column than the more polar uncaged molecule.

General RP-HPLC Method:

  • Column: C18, 5 µm particle size. The column dimensions will depend on the amount of sample to be purified (analytical vs. preparative).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is a good starting point. The exact gradient will need to be optimized based on the retention times of your specific uncaged molecule and the byproduct.

  • Detection: UV detection at a wavelength where both the uncaged molecule and the byproduct absorb (e.g., 254 nm or 280 nm) is recommended for method development.

Step-by-Step Protocol:

  • Sample Preparation: Filter your photolysis reaction mixture through a 0.22 µm syringe filter before injection.

  • Method Development (Analytical Scale): Inject a small amount of the sample onto an analytical RP-HPLC column to determine the retention times of the uncaged molecule, the byproduct, and the starting caged compound.

  • Preparative Separation: Scale up the injection volume and/or use a preparative column to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the peak of your uncaged molecule.

  • Solvent Removal: The collected fractions can be lyophilized or evaporated under vacuum to remove the HPLC solvents and concentrate your purified uncaged molecule.

Troubleshooting and FAQs

Q1: I see a new fluorescent signal in my cells after uncaging that is not from my intended fluorescent reporter. What is happening?

A1: This is a classic sign of interference from the 4,5-dimethoxy-2-nitrosoacetophenone byproduct. [1]This molecule is known to be fluorescent and can be excited by common laser lines used in fluorescence microscopy.

  • Troubleshooting Steps:

    • Run a control: Irradiate a solution of the caged compound in your experimental buffer without any cells or your primary fluorescent probe. Measure the fluorescence spectrum to confirm the emission profile of the byproduct.

    • Purify post-photolysis: Implement one of the purification protocols described above to remove the byproduct before applying the uncaged molecule to your cells or sample.

    • Spectral unmixing: If purification is not feasible, and the emission spectrum of the byproduct is distinct from your reporter, spectral unmixing algorithms in your imaging software may be able to separate the two signals.

Q2: My enzymatic assay shows unexpected inhibition after uncaging. Could the byproduct be the cause?

A2: Yes, this is a strong possibility. Nitroso compounds have been reported to inhibit certain enzymes, such as catalase. [3][4]The byproduct could be directly interacting with your enzyme of interest or other components in your assay.

  • Troubleshooting Steps:

    • Byproduct-only control: If possible, synthesize or isolate the 4,5-dimethoxy-2-nitrosoacetophenone and test its effect on your assay independently.

    • Purification is key: The most reliable solution is to remove the byproduct using LLE, SPE, or HPLC before performing the enzymatic assay.

    • Consider alternative caging groups: If byproduct interference remains a persistent issue, exploring other photolabile protecting groups with different byproduct profiles may be necessary.

Q3: Can I just use less of the caged compound to minimize the byproduct concentration?

A3: While reducing the concentration of the caged compound will also reduce the amount of byproduct generated, it may also result in an insufficient concentration of the uncaged molecule to elicit the desired biological effect. It is a trade-off that needs to be carefully considered and optimized for your specific experiment. However, for many applications, byproduct removal will still be necessary for clean and unambiguous results.

Q4: How do I choose between LLE, SPE, and HPLC?

A4: The choice depends on a balance of factors:

  • Nature of your uncaged molecule: For small, robust molecules, the speed and simplicity of LLE may be sufficient. For more delicate biomolecules like peptides or oligonucleotides, SPE or HPLC are better choices. [8][9][10][11]* Required purity: If you need the highest possible purity for sensitive downstream applications, HPLC is the gold standard.

  • Sample volume and throughput: SPE can be easily adapted for high-throughput applications using 96-well plates. LLE is also relatively fast for single samples. HPLC is typically the most time-consuming per sample.

  • Available equipment: HPLC requires specialized instrumentation, while LLE and SPE can be performed with standard laboratory equipment.

By understanding the nature of the DMNPE photolysis byproduct and implementing appropriate purification strategies, researchers can confidently utilize this powerful tool for precise molecular control, ensuring the accuracy and reliability of their experimental findings.

References

  • Arcamone, F., et al. (1970). The structure of the nitroso-derivative of daunorubicin. Tetrahedron Letters, 11(35), 3049-3052.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Fedoryak, O. D., & Dore, T. M. (2002). A new o-nitrobenzyl photolabile protecting group for aldehydes and ketones. Organic Letters, 4(20), 3419-3422.
  • Gee, K. R., et al. (2001). Caged Probes for Studying Cellular Dynamics. In Methods in Enzymology (Vol. 327, pp. 539-553). Academic Press.
  • Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.
  • Klán, P., et al. (2013).
  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a “light switch”.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Shembekar, N., et al. (2007). Spatiotemporal control of gene expression using a light-activated caged-RNA strategy. ACS Chemical Biology, 2(4), 266-274.
  • Specht, A., & Goeldner, M. (2001). Caged compounds: photo-release of amino acids. Current Protocols in Neuroscience, Chapter 6, Unit 6.13.
  • Walker, J. W., et al. (1988). Photolabile protecting groups for an activator of calcium-dependent potassium channels. Biochemistry, 27(7), 2441-2447.
  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Biochemistry, 33(6), 1526-1533.
  • Ziv, N. E., & Ellis-Davies, G. C. (2004). Caged compounds in neurophysiology. Journal of Neurophysiology, 92(1), 1-8.
  • Zou, K., et al. (2002). A new water-soluble, fast-releasing caged-glutamate. Journal of the American Chemical Society, 124(40), 11902-11903.

Sources

Validation & Comparative

Benchmarking ATP Release Detection: The Luciferin-Luciferase Assay vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Extracellular ATP (eATP) is a potent signaling molecule involved in neurotransmission, inflammation (as a DAMP), and tumor microenvironments. While the Luciferin-Luciferase bioluminescence assay remains the "gold standard" due to its femtomolar sensitivity and wide dynamic range, it is frequently misapplied, leading to artifacts.

This guide provides a rigorous technical comparison of the luciferase assay against HPLC, electrochemical sensors, and fluorescent probes. It establishes a self-validating protocol that distinguishes true active secretion from passive leakage due to cell death—a critical distinction often overlooked in high-throughput screening.

Mechanism & Kinetics: The "Flash" vs. "Glow" Dichotomy

To validate data, one must first understand the signal kinetics. The assay relies on the oxidation of D-luciferin by firefly luciferase in the presence of ATP, Mg²⁺, and O₂.



The Kinetic Trap

Commercial reagents are formulated as either Flash or Glow assays. Using the wrong formulation for your instrument's injection capabilities will invalidate your results.

  • Flash Kinetics: Native luciferase generates a burst of light that decays within seconds. It offers maximal sensitivity (detection limit ~1.5 amol/well) but requires on-board injectors.

  • Glow Kinetics: Genetic engineering (e.g., Photinus pyralis mutants) and stabilizing agents (CoA) create a stable signal (half-life > 3-5 hours). Sensitivity is lower (~80 amol/well), but it allows batch processing.

Diagram: Reaction Kinetics & Pathway

The following diagram illustrates the reaction mechanism and the critical kinetic difference between Flash and Glow formulations.

ATP_Kinetics cluster_legend Kinetics ATP Extracellular ATP Complex Luciferase-AMP-Luciferin Complex ATP->Complex Mg2+ Luciferin D-Luciferin Luciferin->Complex Mg2+ O2 Oxygen O2->Complex Mg2+ Flash Flash Signal (High Sensitivity, Rapid Decay) Complex->Flash Native Enzyme Glow Glow Signal (Stable, Lower Sensitivity) Complex->Glow Stabilizers (CoA) + Mutant Enzyme Text Flash: Read < 10s Glow: Read < 5 hrs

Figure 1: Mechanistic pathway distinguishing Flash vs. Glow kinetics. Flash assays require immediate measurement; Glow assays allow batch processing.

Comparative Analysis: Luciferase vs. Alternatives[1][2][3]

While luciferase is dominant, it is not always the correct tool. The following table objectively compares it with HPLC, Quinacrine imaging, and Electrochemical sensors.

FeatureLuciferin-Luciferase (Glow)HPLC (Fluorescence/UV)Quinacrine StainingElectrochemical Aptasensors
Primary Output Quantitative (RLU)Quantitative (Peak Area)Qualitative (Imaging)Real-time Current (Amps)
Limit of Detection (LOD) ~10⁻¹⁶ mol (0.1 fM) ~10⁻¹⁵ mol (Femtomole)N/A (Non-specific)~10⁻⁹ to 10⁻¹² M (nM-pM)
Specificity High for ATP (unless AK present)Absolute (Separates ADP/AMP)Low (pH dependent artifact)High (Aptamer dependent)
Throughput High (96/384/1536-well)Low (10-30 min/sample)Medium (Microscopy)Low (Single probe)
Major Limitation Endpoint only; Enzyme inhibitionSample prep (Derivatization)False Positives (binds DNA/acidic zones)Custom fabrication required
Critical Warning: The Quinacrine Artifact

Do not use Quinacrine to validate ATP release. Historically, Quinacrine was used to visualize "ATP-rich vesicles."[1] However, modern validation has proven this to be an artifact. Quinacrine is an amphipathic weak base that accumulates in acidic organelles (lysosomes) via proton trapping and intercalates into DNA. It does not bind specifically to ATP [1, 5].

Validated Protocol: The "Supernatant Transfer" Method

Directly adding luciferase reagent to live cells can cause lysis, releasing intracellular ATP (iATP) which is 1000x more concentrated than eATP, swamping the signal. This protocol uses a supernatant transfer method with an Apyrase Negative Control to ensure signal integrity.

Workflow Diagram

Protocol_Workflow Start Cell Culture (96-well plate) Stim Stimulation (Agonist/Mechanical) Start->Stim Supernatant Collect Supernatant (Centrifuge 300xg) Stim->Supernatant Transfer Cells Remaining Cells Stim->Cells Split Split Supernatant Supernatant->Split LysisCtrl Lysis Control (LDH Assay) Cells->LysisCtrl Validate Viability Sample Sample Well Split->Sample NegCtrl Specificity Control (+ Apyrase) Split->NegCtrl Read Add Luciferase Reagent Read Luminescence Sample->Read Signal = eATP NegCtrl->Read Signal should be ~0

Figure 2: Self-validating workflow. The Apyrase arm proves the signal is ATP; the LDH arm proves ATP is not from cell death.

Step-by-Step Methodology

Reagents:

  • Physiological Buffer (HBSS + HEPES), pH 7.4. Avoid Phenol Red (quenches light).

  • Apyrase (Grade VII, Sigma or equivalent).

  • ATP Standard (pure, calibrated).

1. Preparation & Equilibration

  • Rationale: Luciferase activity is temperature-dependent.

  • Equilibrate all reagents to room temperature (22-25°C) before use.

2. Stimulation & Collection

  • Wash cells gently 2x with warm buffer to remove background ATP.

  • Apply stimulus (drug/mechanical) for the desired time (e.g., 5-10 mins).

  • Critical Step: Collect supernatant and centrifuge at 300 x g for 2 mins to pellet any floating cells. Transfer the cell-free supernatant to a white-walled 96-well plate.

3. The Specificity Control (Apyrase)

  • Rationale: Proves the signal is ATP and not a buffer artifact or interfering compound.

  • Split the supernatant.[2][3] Treat half with Apyrase (1-2 U/mL) for 10-15 mins at room temperature.

  • Outcome: The Apyrase-treated sample must show background-level luminescence. If signal persists, it is non-ATP luminescence.

4. The Viability Control (LDH)

  • Rationale: Distinguishing secretion from necrosis.

  • Perform a Lactate Dehydrogenase (LDH) assay on the remaining cells/supernatant.

  • Calculation: If LDH release > 10% of total lysis, the ATP measured is likely due to cell death, not specific signaling [2].

5. Measurement

  • Add Luciferase reagent (1:1 ratio with supernatant).

  • Mix orbitally (2 mins).

  • Read Integration: 1000ms.

Troubleshooting & Validation

The Inner Filter Effect

Colored compounds (e.g., plant extracts, drugs with chromophores) can absorb the 560nm light emitted by the reaction, causing false negatives.

  • Solution: Spike an internal ATP standard into the sample well after the initial read and measure the recovery. If recovery is <80% of the standard in buffer, quenching is occurring.

Adenylate Kinase (AK) Contamination

Damaged cells release AK, which converts ADP


 ATP. This causes a "creeping" increase in signal over time.
  • Solution: Use commercially available "AK-blocking" reagents or measure kinetics. A stable signal indicates pure ATP; a rising signal indicates AK activity.

pH Sensitivity

Firefly luciferase is highly pH-sensitive. A shift from pH 7.8 to 6.5 can reduce signal by >50%.

  • Solution: Ensure your collection buffer is strongly buffered (e.g., 25mM HEPES) if your experimental stimulus involves acidification.

References

  • Moriyama, Y., et al. (2021).[4] "Quinacrine is not a vital fluorescent probe for vesicular ATP storage."[1][4] Purinergic Signalling.[5][4][6] Link

  • Lazarowski, E. R., et al. (2000). "Release of Cellular Nucleotides: Assays and Implications." Methods in Enzymology. Link

  • Promega Corporation. (2023).[7] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link

  • Gorman, M. W., et al. (2007). "Measurement of adenine nucleotides in cellular extracts by HPLC." American Journal of Physiology. Link

  • Lim, L., et al. (2019). "Quinacrine-mediated detection of intracellular ATP: A critical review." Methods in Enzymology. Link

  • Kukolka, F., et al. (2014). "Electrochemical sensors for the detection of ATP." Electroanalysis. Link

Sources

Comparative Guide: DMNPE-caged ATP vs. Non-hydrolyzable ATP Analogs

[1]

Executive Summary: The Control Problem in ATP Signaling

In the study of ATP-dependent enzymes—kinases, ATPases, and purinergic receptors—the primary experimental challenge is control . ATP is not just a ligand; it is a fuel source that is rapidly consumed, causing the system to evolve from a substrate-bound state to a product-bound state within milliseconds.

To interrogate these systems, researchers must arrest or precisely trigger this cycle. This guide compares the two dominant chemical tools used to achieve this:

  • DMNPE-caged ATP: A "Trojan horse" molecule that releases active ATP upon UV irradiation, enabling temporal control (kinetic resolution).

  • Non-hydrolyzable Analogs (e.g., AMP-PNP, ATP

    
    S):  Structural mimics that resist catalytic turnover, enabling conformational capture  (thermodynamic equilibrium).
    

Technical Deep Dive: Mechanisms of Action

DMNPE-caged ATP: The Kinetic Trigger

Full Name: P

Primary Utility:

DMNPE-caged ATP consists of ATP esterified at the

The Photolysis Mechanism: Upon exposure to near-UV light (350–365 nm), the DMNPE group absorbs a photon, undergoes an intramolecular redox reaction (aci-nitro intermediate), and cleaves to release free ATP and a nitroso-ketone byproduct.

  • Why DMNPE? Unlike older generation cages (e.g., NPE), DMNPE has a significant absorption cross-section at 355 nm , matching the output of frequency-tripled Nd:YAG lasers commonly used in rapid-mixing and microscopy setups.

Non-hydrolyzable Analogs: The Structural Traps

Primary Utility: Structural biology (Cryo-EM/X-ray), competition binding assays, defining "ATP-bound" states.[1]

These molecules modify the triphosphate chain to prevent the nucleophilic attack required for hydrolysis.

  • AMP-PNP: Replaces the

    
    -
    
    
    bridging oxygen with a nitrogen (
    
    
    ). The P-N bond is chemically stable and resistant to almost all ATPases. It freezes the enzyme in the pre-hydrolysis conformation.
  • ATP

    
    S:  Replaces a non-bridging oxygen on the 
    
    
    -phosphate with sulfur.
    • Expert Insight:"Non-hydrolyzable" is often a misnomer for ATP

      
      S.  Many kinases can hydrolyze it, albeit 10–500x slower than ATP. It is better described as a "slow substrate" often used to thiophosphorylate substrates, rendering them resistant to phosphatases.
      

Performance Comparison: Quantitative Data

The following table synthesizes critical physicochemical properties to aid in reagent selection.

FeatureDMNPE-caged ATPAMP-PNPATP

S
Primary Function Kinetic Initiation (

definition)
Structural Locking (Pre-hydrolysis)Substrate Labeling / Slow Turnover
Hydrolysis Rate 0 (Pre-flash); Native ATP rate (Post-flash)~0 (Negligible)Slow (

reduced 10-500 fold)
Binding Affinity (

)
Low/None (Caged form)Similar to ATP (often slightly weaker)Similar to ATP
Temporal Resolution Microsecond to MillisecondSteady-state (Equilibrium)Minutes to Hours
Quantum Yield (

)
~0.07 (at 355 nm)N/AN/A
Experimental Constraint Requires UV Laser/Flash LampRequires absence of Mg

for some assays
May act as a slow substrate

Decision Logic & Experimental Design

Choosing the right tool depends on whether your question is thermodynamic (binding) or kinetic (rates).

Visualization: Experimental Decision Tree

DecisionTreeStartExperimental GoalQ1Is measuring the RATE of the reactioncritical (e.g., k_on, k_cat)?Start->Q1BranchKineticYes: Kinetic StudyQ1->BranchKineticYesBranchStructNo: Structural/EquilibriumQ1->BranchStructNoDMNPEUse DMNPE-caged ATP(Flash Photolysis)BranchKinetic->DMNPEQ2Do you need to trap the enzymein a specific conformation?BranchStruct->Q2AnalogsUse Non-hydrolyzable AnalogsQ2->AnalogsQ3Is strict hydrolysis resistance required?Analogs->Q3AMPPNPUse AMP-PNP(True Competitive Inhibitor)Q3->AMPPNPYes (e.g. Cryo-EM)ATPgammaSUse ATP-gamma-S(Slow Substrate/Labeling)Q3->ATPgammaSNo (e.g. Thiophosphorylation)

Caption: Decision matrix for selecting between caged ATP and analogs based on experimental requirements for kinetics vs. structural stability.

Detailed Experimental Protocols

Protocol A: Measuring Pre-Steady-State Kinetics with DMNPE-caged ATP

Objective: Determine the single-turnover rate (

Reagents:

  • DMNPE-caged ATP (10 mM stock in DMSO).

  • Target Enzyme (e.g., Kinesin, Myosin).

  • Buffer: HEPES pH 7.2, MgCl

    
    .
    

Workflow:

  • Preparation (Dark Room): Mix enzyme and DMNPE-caged ATP in the reaction cuvette. Since the cage is intact, no reaction occurs.

  • Baseline: Establish a baseline signal (e.g., tryptophan fluorescence or a coupled fluorophore) for 100 ms.

  • Uncaging (The Trigger): Fire a single pulse from a frequency-tripled Nd:YAG laser (355 nm, ~5 ns pulse width).

    • Note: Adjust laser energy to uncage ~20-30% of the ATP to avoid radical damage from byproducts.

  • Observation: Record the fluorescence change immediately following the flash. The rise/decay corresponds to the synchronization of the enzyme population binding the newly released ATP.

  • Data Fit: Fit the transient to a single or double exponential equation to derive

    
    .
    
Protocol B: Competition Binding Assay with AMP-PNP

Objective: Determine the

Reagents:

  • Fluorescent Tracer (e.g., Alexa-labeled ATP conjugate).

  • AMP-PNP (Non-hydrolyzable competitor).

  • Test Inhibitor (Drug).[2]

Workflow:

  • Validation: First, titrate AMP-PNP against the enzyme and tracer to confirm it displaces the tracer. This validates that AMP-PNP binds the same pocket.

  • Equilibrium Setup: Incubate Enzyme + Tracer + AMP-PNP (at

    
     concentration) for 30 minutes.
    
    • Why AMP-PNP? Using ATP here would result in hydrolysis, changing the concentration of the competitor over time. AMP-PNP maintains a constant concentration of "ATP-like" pressure.

  • Readout: Measure Fluorescence Polarization (FP). High FP = Tracer bound. Low FP = Tracer displaced.

  • Inference: If the Drug displaces the Tracer more effectively in the presence of AMP-PNP than without, it suggests competitive binding dynamics.

Expert Insights & Troubleshooting

The "Inner Filter" Effect (DMNPE)

DMNPE absorbs strongly at 355 nm. If your concentration is too high (>1 mM), the cage itself will block the laser light from penetrating the cuvette/sample depth.

  • Solution: Use "optical dilute" conditions or specific geometry (front-face excitation) for high concentrations.

The Magnesium Trap (Analogs)

AMP-PNP binds Mg

  • Insight: If your enzyme requires precise Mg

    
     geometry for the "closed" state, AMP-PNP might fail to induce the correct conformational change, leading to false negatives in structural studies. Consider ADP-Beryllium Fluoride (ADP-BeF
    
    
    )
    as a transition state analog if AMP-PNP fails.
Stability of DMNPE

While DMNPE is stable in the dark, it is sensitive to hydrolysis at extreme pH. Always prepare stocks in anhydrous DMSO and store at -20°C. Aqueous working solutions should be used within 4 hours.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][5] Nature Methods, 4(10), 807–816. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Yount, R. G., et al. (1971). Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P-N-P linkage. Biochemistry, 10(13), 2484–2489. Link

  • Moffat, K., & Henderson, R. (1995). Freeze-trapping of reaction intermediates. Current Opinion in Structural Biology, 5(5), 656-663. Link

  • Thiagarajan, V., et al. (2010). 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl Ester (DMNPE) Caged ATP: A Rapid Source of ATP for Kinetic Studies. Biochemistry, 49(9), 1856–1865. Link

The "No-Cage" Validation: A Comparative Guide to Control Experiments for UV Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Control Experiments for UV Irradiation Without Caged Compound Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In photolysis (uncaging) experiments, the "active ingredient" is often assumed to be the photoreleased molecule. However, ultraviolet (UV) light (300–400 nm) is a potent biological stimulus in its own right. It can generate reactive oxygen species (ROS), heat tissue, bleach fluorophores, and directly gate certain ion channels.

This guide provides a technical framework for "No-Cage" Control Experiments —protocols performed without the caged compound to quantify and subtract artifacts caused by the illumination source itself. We compare three distinct control methodologies: Vehicle-Only Illumination , Wavelength-Shifted Control , and Naive Tissue Illumination .

Part 1: The Problem Space – Why "No-Cage" Controls are Critical

Before introducing a caged compound (e.g., MNI-Glutamate, RuBi-GABA), you must characterize the "background noise" of your optical system. UV irradiation can trigger false positives through three primary artifact pathways:

  • Phototoxicity & ROS: UV excitation of endogenous flavins and porphyrins generates singlet oxygen, altering membrane resistance.

  • Thermal Transients: High-power UV pulses (especially from lasers) cause rapid thermal expansion, which can mechanically gate channels or change refractive indices.

  • Endogenous Photoreceptors: Certain neurons and cell lines express opsins or UV-sensitive channels (e.g., TRP channels) that respond to light without any exogenous chemistry.

Visualization: The UV Artifact Signaling Pathway

UV_Artifacts UV_Source UV Source (350-405 nm) Endogenous_Targets Endogenous Chromophores (Flavins, NADH) UV_Source->Endogenous_Targets Thermal_Effect Thermal Expansion UV_Source->Thermal_Effect ROS ROS Generation (Singlet Oxygen) Endogenous_Targets->ROS Channel_Gating Non-Specific Channel Gating Thermal_Effect->Channel_Gating Membrane Membrane Peroxidation ROS->Membrane Membrane->Channel_Gating False_Positive FALSE POSITIVE (Current/Ca2+ Spike) Channel_Gating->False_Positive

Figure 1: Mechanistic pathway of false positives generated by UV irradiation in the absence of caged compounds.

Part 2: Comparative Analysis of Control Methodologies

This section compares three standard "No-Cage" control strategies. Each serves a specific validation purpose.

Table 1: Comparative Metrics of UV Control Strategies
FeatureMethod A: Naive Tissue Control Method B: Vehicle/Buffer Control Method C: Wavelength-Shift Control
Definition Illuminating biological sample without caged compound.Illuminating the perfusion chamber with buffer only (no cells).Illuminating sample with non-uncaging wavelength (e.g., >500nm).
Primary Target Biological Artifacts (Endogenous channels, ROS).Optical Artifacts (Autofluorescence, electrical noise).Chromophore Specificity (Is the cage actually needed?).
Cost Low (uses spare tissue/cells).Very Low.Medium (Requires dual-wavelength optics).
Sensitivity High (Detects cell health issues).Low (Detects system noise only).Medium.
Key Metric Membrane Resistance (

), Cell Viability.
Baseline Fluorescence (

), Electrical Noise.
Action Potential / Current Amplitude.[1]
Recommendation Mandatory for every new tissue type.Mandatory for system calibration.Recommended for confirming cage kinetics.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the control fails, the data from the caged compound experiment is invalid.

Protocol 1: The "Naive Tissue" Electrophysiology Control

Objective: Quantify UV-induced changes in membrane properties without the caged compound.

  • Preparation: Prepare brain slice or cell culture as standard. Perfuse with ACSF/external solution lacking the caged compound.

  • Patching: Establish a whole-cell patch-clamp configuration. Clamp at -70 mV.

  • Baseline Stabilization: Record baseline holding current (

    
    ) and input resistance (
    
    
    
    ) for 5 minutes.
    • Acceptance Criteria: Drift < 10% over 5 mins.

  • The "Ghost" Protocol:

    • Deliver the exact UV pulse train intended for the experiment (e.g., 5 pulses, 1ms duration, 10 Hz, 365 nm LED).

    • Crucial Step: Record continuously for 60 seconds post-stimulation.

  • Analysis:

    • Measure transient currents time-locked to the UV pulses.

    • Pass: Transient current < 5 pA (noise floor).

    • Fail: Transient current > 10 pA or permanent shift in

      
       (indicates phototoxicity/leak).
      
Protocol 2: Optical Artifact & Autofluorescence Control

Objective: Ensure UV light does not bleach the reporter dye (e.g., GCaMP, Fluo-4) or cause autofluorescence spikes.

  • Setup: Load cells with the calcium indicator (or express GCaMP) without the caged compound.

  • Imaging: Begin time-lapse imaging at the reporter wavelength (e.g., 488 nm excitation).

  • Interleaved UV: Introduce the UV uncaging pulses between imaging frames (or simultaneously if using dual-deck).

  • Quantification:

    • Plot

      
       over time.
      
    • Look for "Bleach Steps" (instant drop in fluorescence) or "Photo-conversions" (instant rise in green fluorescence due to UV conversion of GFP-like proteins).

    • Correction: If artifacts exist, calculate a "Bleach Constant" (

      
      ) to mathematically correct future data.
      

Part 4: Decision Logic & Troubleshooting

How to interpret the results of your "No-Cage" controls.

Visualization: Experimental Decision Tree

Control_Logic Start Run 'No-Cage' UV Protocol Check_Elec Is there a current change (>5pA)? Start->Check_Elec Check_Fluor Is there a fluorescence artifact? Check_Elec->Check_Fluor No Analyze_Current Analyze Current Kinetics Check_Elec->Analyze_Current Yes Result_Clean System Validated. Proceed to Caged Compound. Check_Fluor->Result_Clean No Analyze_Fluor Check Filter Set Check_Fluor->Analyze_Fluor Yes Fast_Transient Fast Transient (<2ms)? Likely Photoelectric Artifact. Analyze_Current->Fast_Transient Slow_Sag Slow Sag/Drift? Likely Phototoxicity/Heat. Analyze_Current->Slow_Sag Fix_Fast Fix: Grounding/Shielding or Subtract Trace Fast_Transient->Fix_Fast Fix_Slow Fix: Reduce UV Power or Pulse Width Slow_Sag->Fix_Slow

Figure 2: Decision logic for interpreting "No-Cage" control data.

Part 5: Expert Insights & Causality

The "Ozone" Effect (ROS)

Even without a cage, UV light interacts with molecular oxygen and lipids. In slice physiology, a common artifact is a slow, irreversible depolarization of the neuron after repeated UV exposure.

  • Mechanism: Lipid peroxidation increases membrane permeability.

  • Solution: If observed in "No-Cage" controls, add ascorbate (400

    
    M) or Trolox to the internal solution to scavenge radicals [1].
    
The "Filter Bleed-Through"

Many "UV" LEDs emit a broad tail into the blue spectrum (400–450 nm). If your "No-Cage" control shows an increase in Green Fluorescence (GCaMP signal) immediately upon UV stimulation:

  • Mechanism: Direct excitation of the fluorophore by the UV source's spectral tail.

  • Solution: Install a high-quality short-pass filter (e.g., 380nm SP) in the uncaging path to cut off the blue tail.

References

  • Ellis-Davies, G. C. R. (2019).[2] Two-Photon Uncaging of Glutamate.[2][3][4] Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds: from single channels to networks. Journal of Neuroscience Methods.
  • Zayat, L., et al. (2003). A new strategy for neurochemical photodelivery: metal-ligand heterolytic cleavage. Journal of the American Chemical Society. (Reference for Ruthenium chemistry baselines).
  • Gorgidze, A., et al. (2022). Artifacts in optogenetics and photolysis: The role of UV-induced ROS. Biophysical Journal. (General grounding on ROS artifacts).

Sources

Comparison Guide: Quantifying Percent Uncaging of DMNPE-ATP via Absorbance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the precise world of kinetic studies and time-resolved signaling, DMNPE-ATP (P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP) has superseded older caging groups like NPE due to its superior quantum yield and faster release rates. However, the utility of a caged compound is only as good as the researcher's ability to quantify exactly how much bioactive ATP is released upon irradiation.

While HPLC remains the analytical "gold standard" for purity, it is an offline, destructive technique that cannot provide real-time data during a live experiment. Absorbance spectroscopy offers a non-invasive, in situ alternative that leverages the distinct spectral shift of the DMNPE chromophore upon photolysis.

This guide details a self-validating absorbance protocol to quantify uncaging efficiency, comparing it objectively against HPLC and older nitrobenzyl alternatives.

The Mechanism: Why Absorbance Works

The quantification relies on the photochemistry of the 4,5-dimethoxy-2-nitrobenzyl group. Upon absorption of UV photons (350–365 nm), the aci-nitro intermediate decays into a nitroso-ketone byproduct and free ATP.

Crucially, the nitroso byproduct has a distinct absorption spectrum compared to the parent caged compound.

  • Parent DMNPE-ATP: Absorbs strongly at

    
     nm.
    
  • Photolysis Byproduct: Exhibits a spectral shift (often a hyperchromic shift at longer wavelengths or a hypochromic shift at the peak, depending on specific buffer conditions).

By monitoring the change in Optical Density (


) at a specific wavelength (typically where the differential 

is largest), we can calculate the concentration of released ATP without stopping the experiment.
Diagram 1: Photolysis Pathway & Spectral Shift

DMNPE_Pathway cluster_0 Quantification Principle Caged DMNPE-ATP (Absorbs @ 355nm) Excited Excited State (aci-nitro intermediate) Caged->Excited hv (UV) Release H+ Transfer & Cleavage Excited->Release k_uncage Products Free ATP + Nitroso-Ketone Byproduct (Spectral Shift) Release->Products Release

Caption: The irreversible photolysis of DMNPE-ATP yields a nitroso-ketone byproduct with a distinct absorbance signature, enabling spectroscopic quantification.

Comparative Analysis: DMNPE-ATP vs. Alternatives

The following table contrasts DMNPE-ATP with its predecessor (NPE-ATP) and compares the two primary quantification methods.

Table 1: Performance & Method Comparison
FeatureDMNPE-ATPNPE-ATP (Precursor)HPLC QuantificationAbsorbance Quantification
Quantum Yield (

)
0.07 – 0.09 (High)~0.01 (Low)N/AN/A
Extinction Coeff.[1] (

)
~5,000

~400

N/AN/A
Uncaging Rate Fast (

possible)
SlowerN/AN/A
Data Type ReagentReagentAbsolute / SpecificRelative / Inferential
Speed N/AN/ASlow (Minutes/Hours)Real-time (Seconds)
Sample Integrity N/AN/ADestructiveNon-Destructive
Primary Artifact N/ApH SensitivityColumn retentionInner Filtering Effects

Expert Insight: DMNPE is the superior choice for biological applications because its higher extinction coefficient and quantum yield allow for sufficient ATP release with less total UV energy , minimizing phototoxicity to cells.

The Self-Validating Experimental Protocol

This protocol is designed to be self-validating . You will determine the "Maximum Possible Change" (


) experimentally, rather than relying on theoretical extinction coefficients which can vary by pH and buffer ionic strength.
Reagents & Equipment[2]
  • Spectrophotometer: Capable of measuring 300–450 nm (e.g., NanoDrop or standard cuvette).

  • UV Source: Flash lamp, LED (365 nm), or Laser (355 nm) matching your experimental setup.

  • Buffer: Intracellular mimic (e.g., K-Gluconate or HEPES based), pH 7.2. Crucial: DMNPE hydrolysis is pH sensitive.

Step-by-Step Workflow
  • Baseline Scan (

    
    ): 
    
    • Prepare a known concentration of DMNPE-ATP (e.g., 1 mM) in your experimental buffer.

    • Measure the absorbance spectrum from 300 nm to 450 nm.

    • Record the absorbance at your monitoring wavelength (typically 355 nm or 400 nm ).

  • The "Exhaustive" Control (

    
    ): 
    
    • Take a small aliquot of your sample.

    • Expose it to high-intensity UV light for a duration sufficient to ensure 100% photolysis (e.g., 5–10 minutes under a mercury arc lamp).

    • Measure the spectrum again.[2] This is your "100% Uncaged" reference.

    • Validation Check: Ensure the spectrum has stopped changing. If it continues to shift with more light, you had not reached

      
      .
      
  • Experimental Flash (

    
    ): 
    
    • Take a fresh aliquot (or the actual sample in the cuvette).

    • Apply the specific UV dose used in your experiment (e.g., 100 ms flash).

    • Immediately measure the absorbance spectrum.

  • Calculation: Use the Fractional Extent of Photolysis formula. This cancels out path length and absolute concentration errors.[3]

    
    
    
    • 
      : Absorbance before flash.
      
    • 
      : Absorbance after experimental flash.
      
    • 
      : Absorbance of the fully photolyzed control.
      
Diagram 2: Quantification Workflow Logic

Quantification_Workflow cluster_1 Data Processing Start Start: Prepare DMNPE-ATP (Known Concentration) Baseline Measure Baseline Spectrum (A_0) Scan 300-450nm Start->Baseline Split Split Sample Baseline->Split Exp_Arm Experimental Aliquot Split->Exp_Arm Ctrl_Arm Control Aliquot Split->Ctrl_Arm Flash Apply Experimental UV Dose (e.g., 100ms) Exp_Arm->Flash Exhaust Exhaustive Photolysis (>5 min UV) Ctrl_Arm->Exhaust Meas_Exp Measure Absorbance (A_t) Flash->Meas_Exp Meas_Max Measure Absorbance (A_inf) Exhaust->Meas_Max Calc Calculate % Uncaging: (A_t - A_0) / (A_inf - A_0) Meas_Exp->Calc Meas_Max->Calc

Caption: The split-sample workflow ensures that the calculation is normalized against the maximum possible photolysis for that specific buffer/batch.

Critical Considerations & Troubleshooting

Inner Filtering Effect

If your concentration of DMNPE-ATP is too high (


 mM), the outer layers of the solution will absorb all the UV light, shielding the inner layers.
  • Solution: Keep OD at the excitation wavelength below 0.1 for uniform uncaging, or use a stirred cuvette.

Wavelength Selection

While 355 nm is the excitation peak, the largest change in absorbance (


)  often occurs on the shoulder of the spectrum (380–400 nm) where the nitroso byproduct absorbs but the caged compound absorbs less.
  • Recommendation: Perform the "Exhaustive Control" scan first. Overlay the

    
     and 
    
    
    
    spectra. Choose the wavelength with the largest vertical gap for your calculations.
Stability

DMNPE-ATP is hydrolytically stable at neutral pH but degrades in basic conditions. Always prepare stocks in slightly acidic or neutral buffers and store at -20°C protected from light.

References

  • Ellis-Davies, G. C. R., & Kaplan, J. H. (1988). Photolabile chelators for the rapid photorelease of divalent cations: generation of caged Ca and caged Mg. Journal of Organic Chemistry.

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry.

  • Molecular Probes (Thermo Fisher Scientific). DMNPE-caged ATP Technical Manual. Thermo Fisher Scientific.

  • Corrie, J. E. T., et al. (2016). Caged nucleotides and nucleosides. Tocris Bioscience Scientific Reviews.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.